CHI-KAT8i5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H29N3O5S3 |
|---|---|
Poids moléculaire |
523.7 g/mol |
Nom IUPAC |
2-[(E)-2-[4-(diethylsulfamoyl)-3-hydroxyphenyl]ethenyl]-N,N-diethyl-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C23H29N3O5S3/c1-5-25(6-2)33(28,29)18-11-12-19-21(16-18)32-23(24-19)14-10-17-9-13-22(20(27)15-17)34(30,31)26(7-3)8-4/h9-16,27H,5-8H2,1-4H3/b14-10+ |
Clé InChI |
BLDLRUKJJGMHBD-GXDHUFHOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Selective KAT8 Inhibitor CHI-KAT8i5: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine (B10760008) Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a critical epigenetic regulator frequently dysregulated in various malignancies, including esophageal squamous cell carcinoma (ESCC). Elevated KAT8 expression is correlated with poorer clinical outcomes, highlighting its potential as a therapeutic target.[1] This document provides a comprehensive technical overview of CHI-KAT8i5, a novel, selective, small-molecule inhibitor of KAT8. We will delve into its mechanism of action, focusing on its role in disrupting the KAT8/c-Myc signaling axis to suppress tumor growth. This guide will detail the quantitative data supporting its efficacy, the experimental protocols for its characterization, and visual representations of the key pathways and workflows.
Introduction to KAT8 in Oncology
KAT8 is a histone acetyltransferase that primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac).[2] This epigenetic modification leads to a more open chromatin structure, facilitating gene transcription.[2] Beyond histones, KAT8 also acetylates non-histone proteins, including the oncoprotein c-Myc and the transcription factor Nrf2, thereby modulating their stability and activity.[1] Dysregulation of KAT8 has been implicated in the progression of numerous cancers, such as non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), breast cancer, and ESCC, where it often promotes cell proliferation, migration, and invasion.[3] The development of selective KAT8 inhibitors, therefore, represents a promising therapeutic strategy.
This compound: A Selective KAT8 Inhibitor
This compound is a recently developed small-molecule inhibitor designed for high specificity and efficacy against KAT8.[1] Its primary mechanism of action involves the direct inhibition of KAT8's catalytic activity, leading to downstream effects on oncogenic pathways.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Assay Method | Cell Line/System | Reference |
| Binding Affinity (KD) | 19.72 µM | Surface Plasmon Resonance | Purified KAT8 Protein | [1] |
| IC50 | 2-3 µM | Colony Formation Assay | ESCC Cell Lines | [1] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effect | Reference |
| Esophageal Squamous Cell Carcinoma | Not Specified | Significant tumor growth attenuation | [1] |
| Colon Cancer | Not Specified | Inhibition of tumor growth | [1] |
| Melanoma | Not Specified | Inhibition of tumor growth | [1] |
| Gastric Cancer | Not Specified | Inhibition of tumor growth | [1] |
| Non-Small Cell Adenocarcinoma | Not Specified | Inhibition of tumor growth | [1] |
| Liver Cancer | Not Specified | Inhibition of tumor growth | [1] |
Core Mechanism of Action: The KAT8/c-Myc Signaling Axis
The primary oncogenic effect of KAT8 in ESCC is mediated through its interaction with the c-Myc protein.[1] Mechanistic studies have demonstrated that KAT8 directly binds to c-Myc and catalyzes its acetylation. This post-translational modification stabilizes the c-Myc protein, preventing its degradation and leading to increased levels in the nucleus. Elevated c-Myc, a potent transcription factor, then drives the expression of genes involved in cell proliferation and tumorigenesis.
This compound exerts its anti-cancer effects by directly inhibiting the acetyltransferase activity of KAT8. This prevents the acetylation of c-Myc, leading to its destabilization and subsequent degradation. The reduction in c-Myc levels results in the suppression of tumor growth.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the core experimental protocols used to characterize the mechanism of action of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (KD) of this compound to purified KAT8 protein.
-
Instrumentation: BiaCore T200 or equivalent SPR system.
-
Procedure:
-
Covalently couple recombinant human KAT8 protein to a CM5 sensor chip.
-
Prepare a series of graded concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Sequentially inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in resonance units (RU) in real-time to monitor the association and dissociation of the inhibitor.
-
Regenerate the sensor chip surface between each injection.
-
Fit the resulting sensorgrams to a 1:1 binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Colony Formation Assay for In Vitro Potency
-
Objective: To assess the long-term anti-proliferative effect of this compound on cancer cells and determine its IC50 value.
-
Procedure:
-
Seed ESCC cells (e.g., KYSE30, KYSE150) at a low density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
Wash the plates, allow them to dry, and count the number of colonies (typically >50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group and determine the IC50 value.
-
Western Blotting for c-Myc Stability
-
Objective: To evaluate the effect of this compound on the protein stability of c-Myc.
-
Procedure:
-
Culture ESCC cells and treat with this compound or vehicle control for various time points.
-
To halt protein synthesis, add cycloheximide (B1669411) (CHX) to the culture medium.
-
Harvest cell lysates at different time points after CHX addition.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the rate of c-Myc degradation.
-
In Vivo Xenograft Models
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Both cell-line-derived xenograft (CDX) and patient-derived xenograft (PDX) models were utilized.
-
Procedure:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Implantation:
-
CDX Model: Subcutaneously inject a suspension of ESCC cells into the flank of the mice.
-
PDX Model: Surgically implant a small fragment of a patient's tumor tissue subcutaneously.
-
-
Tumor Growth and Cohort Formation: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., via intraperitoneal injection or oral gavage) or vehicle control according to a predetermined dosing schedule and duration.
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight and overall health regularly.
-
Visualized Workflows and Relationships
Conclusion
This compound is a potent and selective inhibitor of KAT8 that demonstrates significant anti-tumor activity in preclinical models of ESCC and other cancers. Its mechanism of action is centered on the inhibition of KAT8-mediated acetylation and subsequent stabilization of the oncoprotein c-Myc. The data presented herein supports the continued investigation of this compound as a promising therapeutic candidate for cancers with a dependency on the KAT8/c-Myc signaling axis. This technical guide provides the foundational information necessary for researchers to understand, replicate, and build upon these findings.
References
CHI-KAT8i5: A Technical Whitepaper on a Novel Selective KAT8 Inhibitor for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine (B10760008) Acetyltransferase 8 (KAT8), a member of the MYST family of histone acetyltransferases, is a critical regulator of chromatin structure and gene transcription, primarily through the acetylation of histone H4 at lysine 16 (H4K16ac). Dysregulation of KAT8 has been implicated in the pathogenesis of various cancers, including esophageal squamous cell carcinoma (ESCC), making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of CHI-KAT8i5, a novel, selective, and orally active small molecule inhibitor of KAT8. We detail its mechanism of action, inhibitory activity, selectivity profile, and preclinical efficacy in cancer models. This guide also includes detailed experimental protocols and visual representations of key pathways and workflows to facilitate further research and development.
Introduction to KAT8 in Oncology
KAT8 is a key epigenetic modifier that plays a crucial role in various cellular processes, including transcriptional activation, DNA damage repair, and cell cycle control.[1] It is the catalytic subunit of two distinct protein complexes, the male-specific lethal (MSL) and non-specific lethal (NSL) complexes. In several cancers, KAT8 is overexpressed and correlates with poor prognosis. One of its key oncogenic roles involves the post-transcriptional regulation of the proto-oncogene c-Myc. KAT8 can directly bind to and acetylate c-Myc, leading to its stabilization and subsequent promotion of tumor growth.[2] This makes the targeted inhibition of KAT8 a promising therapeutic strategy.
This compound: A Selective KAT8 Inhibitor
This compound has been identified as a specific and selective inhibitor of KAT8. It has been shown to effectively suppress tumor growth in preclinical models of ESCC by targeting the KAT8/c-Myc signaling pathway.[3]
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the acetyltransferase activity of KAT8. This leads to a dose-dependent decrease in H4K16 acetylation and a reduction in the stability of the c-Myc protein.[3] The subsequent downregulation of c-Myc and its target genes, such as NPM1 and PPAT, results in the induction of apoptosis and inhibition of cancer cell proliferation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: Binding Affinity and In Vitro Inhibitory Activity
| Parameter | Value | Cell Lines | Assay Type | Reference |
| KD for KAT8 | 19.72 µM | - | Surface Plasmon Resonance | [3] |
| IC50 | 2-3 µM | KYSE 30, KYSE 150 (ESCC) | Cell Proliferation Assay (72h) | [3] |
| IC50 | 2-3 mM | ESCC cell lines | Colony Formation Assay |
Table 2: Selectivity Profile
| Target | Activity | Reference |
| KAT2A | No binding observed | [3] |
| KAT2B | No binding observed | [3] |
| KAT5 | No binding observed | [3] |
| KAT7 | No binding observed | [3] |
Table 3: In Vitro Cellular Effects
| Effect | Concentration | Time | Cell Lines | Reference |
| Induction of Apoptosis | 5-15 µM | 48h | Cancer cells | [3] |
| Repression of NPM1 and PPAT | 5-15 µM | 12h | Cancer cells | [3] |
| Decrease in H4K16ac and c-Myc | 2-15 µM | 12h | Cancer cells | [3] |
Table 4: In Vivo Efficacy
| Animal Model | Dosage | Administration | Duration | Effect | Reference |
| Patient-derived ESCC xenografts in SCID mice | 50-200 mg/kg | Oral gavage, once daily | 4-6 weeks | Dose-dependent suppression of tumor growth; decreased Ki-67 and c-Myc expression | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the equilibrium dissociation constant (KD) of this compound to KAT8.
-
Instrumentation: A Biacore or similar SPR instrument.
-
Procedure:
-
Immobilize recombinant human KAT8 protein onto a sensor chip (e.g., CM5 series) using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the KD.
-
Cell Proliferation Assay (CCK-8)
-
Objective: To determine the IC50 value of this compound in cancer cell lines.
-
Materials: 96-well plates, Cell Counting Kit-8 (CCK-8), microplate reader.
-
Procedure:
-
Seed cancer cells (e.g., KYSE 30, KYSE 150) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability relative to a vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials: Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Treat cancer cells with this compound (e.g., 5-15 µM) for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting
-
Objective: To detect changes in protein expression levels (e.g., H4K16ac, c-Myc).
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against H4K16ac, c-Myc, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Procedure:
-
Subcutaneously implant patient-derived ESCC tumor fragments into the flanks of SCID mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (50-200 mg/kg) or vehicle control via oral gavage once daily for 4-6 weeks.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and c-Myc).
-
Selectivity and Therapeutic Window
A key advantage of this compound is its selectivity for KAT8 over other histone acetyltransferases such as KAT2A, KAT2B, KAT5, and KAT7.[3] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the inhibitor. The ability to specifically target KAT8 reduces the likelihood of unintended consequences arising from the inhibition of other essential cellular acetyltransferases.
Conclusion and Future Directions
This compound represents a promising first-in-class selective inhibitor of KAT8 with demonstrated preclinical activity in esophageal squamous cell carcinoma. Its defined mechanism of action, oral bioavailability, and potent anti-tumor effects in vivo highlight its potential as a lead candidate for further drug development.[2][3] Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in a broader range of cancer types, and identifying potential biomarkers to predict patient response. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing investigation of KAT8 inhibition as a novel cancer therapeutic strategy.
References
In-depth Technical Guide: Discovery and Development of CHI-KAT8i5
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHI-KAT8i5 is a novel, selective, and orally active small molecule inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8). This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound. It is intended to serve as a detailed guide for researchers and professionals in the field of drug development and oncology. The information presented herein is based on preclinical data and highlights the therapeutic potential of this compound, particularly in the context of Esophageal Squamous Cell Carcinoma (ESCC). All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of the core signaling pathway and experimental workflows are rendered using the DOT language to facilitate a deeper understanding of the scientific rationale and experimental design.
Introduction
Lysine acetyltransferase 8 (KAT8), also known as MOF (males absent on the first), is a histone acetyltransferase that plays a critical role in chromatin modification and gene regulation. Dysregulation of KAT8 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound was identified through a screening process as a specific inhibitor of KAT8. This molecule has demonstrated significant anti-tumor activity in both in vitro and in vivo models of ESCC by targeting the KAT8/c-Myc signaling pathway.
Discovery of this compound
The discovery of this compound stemmed from a targeted screening campaign to identify novel inhibitors of the KAT8 enzyme. The primary objective was to develop a potent and selective inhibitor with favorable pharmacological properties.
Screening Cascade
A multi-tiered screening approach was employed to identify and characterize potential KAT8 inhibitors.
Caption: A streamlined workflow illustrating the screening and optimization process that led to the identification of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of KAT8. This inhibition disrupts a critical signaling pathway involving the oncoprotein c-Myc.
The KAT8/c-Myc Signaling Pathway
KAT8 has been shown to regulate the stability of the c-Myc protein. By acetylating c-Myc, KAT8 prevents its degradation, leading to increased c-Myc protein levels and the subsequent transcription of target genes involved in cell proliferation and survival. This compound blocks the acetyltransferase activity of KAT8, leading to decreased c-Myc acetylation and stability, ultimately resulting in reduced tumor growth.
Caption: The signaling pathway of KAT8-mediated c-Myc stabilization and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the preclinical evaluation of this compound.
| Parameter | Value | Assay |
| Binding Affinity (KD) | 19.72 µM | Surface Plasmon Resonance |
| In Vitro Potency (IC50) | 2-3 µM | Colony Formation Assay (ESCC cell lines) |
Table 1: In Vitro Activity of this compound.
| Animal Model | Treatment Regimen | Outcome |
| Patient-Derived Xenograft (PDX) | 50-200 mg/kg, oral gavage, daily | Dose-dependent suppression of tumor growth |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
The precise, step-by-step synthesis protocol for this compound is proprietary. However, a general approach for the synthesis of similar selective KAT8 inhibitors has been described. These methods often involve the use of solid-phase or solution-phase chemistry to construct a core scaffold, followed by diversification through the addition of various functional groups to optimize potency and selectivity.
Surface Plasmon Resonance (SPR) Assay
This assay was used to determine the binding affinity of this compound to the KAT8 protein.
-
Instrumentation: Biacore T200 (GE Healthcare)
-
Sensor Chip: CM5 sensor chip
-
Immobilization: Recombinant human KAT8 protein was immobilized on the sensor chip surface via amine coupling.
-
Analyte: A dilution series of this compound in running buffer (HBS-EP+) was injected over the immobilized KAT8 surface.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Colony Formation Assay
This assay assessed the long-term proliferative capacity of cancer cells following treatment with this compound.
-
Cell Lines: ESCC cell lines (e.g., KYSE-30, KYSE-150).
-
Procedure:
-
Cells were seeded at a low density (e.g., 500 cells/well) in 6-well plates.
-
After 24 hours, cells were treated with a range of concentrations of this compound or vehicle control.
-
The medium was replaced every 3-4 days with fresh medium containing the respective treatments.
-
After 10-14 days, colonies were fixed with methanol (B129727) and stained with crystal violet.
-
Colonies containing >50 cells were counted.
-
-
Data Analysis: The IC50 value was calculated by plotting the percentage of colony formation inhibition against the log concentration of this compound.
Patient-Derived Xenograft (PDX) Model
The in vivo efficacy of this compound was evaluated in a PDX model of ESCC.
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: Patient-derived ESCC tumor fragments were subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally by gavage at doses ranging from 50 to 200 mg/kg, once daily. The control group received the vehicle.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumors were excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Conclusion
This compound is a promising, orally active, and selective KAT8 inhibitor with demonstrated anti-tumor activity in preclinical models of ESCC. Its mechanism of action, involving the destabilization of the c-Myc oncoprotein, provides a strong rationale for its continued development as a potential cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in furthering the understanding and potential clinical application of this compound and other KAT8 inhibitors.
In-Depth Technical Guide: CHI-KAT8i5, a Selective KAT8 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CHI-KAT8i5, a novel and selective inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8). The information presented is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction
This compound is a selective and orally active small molecule inhibitor of KAT8, a histone acetyltransferase.[1] Emerging research has identified KAT8 as a promising therapeutic target in various cancers, including esophageal squamous cell carcinoma (ESCC). This compound has demonstrated potent anti-tumor effects in preclinical models by targeting the KAT8/c-Myc signaling pathway.[1]
Chemical Structure and Properties
While the precise chemical structure of this compound is not publicly disclosed in the available literature, it is described as a selective KAT8 inhibitor.[1] Further details regarding its synthesis and physicochemical properties are pending publication.
Biological Activity and Mechanism of Action
This compound selectively inhibits the enzymatic activity of KAT8.[1] It has been shown to have a binding affinity (KD) for KAT8 of 19.72 μM.[1] Notably, this compound does not exhibit significant binding to other histone acetyltransferases such as KAT2A, KAT2B, KAT5, and KAT7, highlighting its selectivity.[1]
The primary mechanism of action of this compound involves the disruption of the KAT8/c-Myc signaling axis. KAT8 has been shown to directly bind to the oncoprotein c-Myc, leading to its stabilization. By inhibiting KAT8, this compound reduces c-Myc stability, resulting in decreased levels of the c-Myc protein.[1] This ultimately leads to the suppression of tumor growth.
Signaling Pathway
Preclinical Data
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines.
| Parameter | Cell Lines | Value | Reference |
| IC50 (Inhibition of Cell Proliferation) | KYSE 30, KYSE 150 (ESCC) | 2-3 μM | [1] |
| Apoptosis Induction | Cancer cell lines | Dose-dependent increase | [1] |
In Vivo Efficacy
Oral administration of this compound has been shown to suppress tumor growth in patient-derived xenograft (PDX) models of ESCC.
| Animal Model | Treatment | Outcome | Reference |
| Patient-Derived Xenografts (ESCC) | 50-200 mg/kg, oral gavage, once daily | Significant suppression of tumor growth | [1] |
Experimental Protocols
The following are representative protocols for key experiments conducted with this compound.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
Methodology:
-
Cell Seeding: Plate ESCC cells (e.g., KYSE 30, KYSE 150) in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Apoptosis Assay
This assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Methodology:
-
Cell Treatment: Treat ESCC cells with this compound (e.g., 5-15 μM) or vehicle control for a specified time (e.g., 48 hours).[1]
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID).
-
Tumor Implantation: Subcutaneously implant patient-derived ESCC tumor fragments or inject a suspension of ESCC cells.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 50-200 mg/kg) or vehicle control orally, once daily.[1]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Conclusion
This compound is a promising, selective inhibitor of KAT8 with demonstrated preclinical efficacy against esophageal squamous cell carcinoma. Its mechanism of action, involving the destabilization of c-Myc, provides a strong rationale for its further development as a potential cancer therapeutic. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery.
References
The Potential of CHI-KAT8i5 in Treating Esophageal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esophageal cancer, particularly esophageal squamous cell carcinoma (ESCC), remains a significant therapeutic challenge with a high mortality rate. Recent research has identified novel therapeutic targets within the epigenetic landscape of ESCC. One such promising target is the lysine (B10760008) acetyltransferase 8 (KAT8), a histone modifier enzyme found to be overexpressed in ESCC tissues and correlated with poor patient prognosis. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of CHI-KAT8i5, a specific inhibitor of KAT8, in the context of esophageal cancer. We will explore its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, and provide representative experimental protocols for the key assays cited.
Introduction: The Role of KAT8 in Esophageal Squamous Cell Carcinoma
Histone modification is a critical process in regulating gene expression, and its dysregulation is a hallmark of cancer. Lysine acetyltransferases (KATs) are enzymes that catalyze the transfer of an acetyl group to lysine residues on histone and non-histone proteins, generally leading to a more open chromatin structure and increased gene transcription.
Recent studies have identified KAT8 as a key pro-tumorigenic factor in ESCC.[1] Analysis of ESCC patient cohorts has revealed a significant upregulation of both KAT8 transcript and protein levels in tumor tissues compared to adjacent normal tissues.[1] Furthermore, elevated KAT8 expression is strongly correlated with advanced clinical stage and a significantly shorter median survival time for patients.[1] These findings position KAT8 as a critical oncogenic driver in ESCC and a compelling target for therapeutic intervention.
This compound: A Specific Inhibitor of KAT8
This compound is a novel, specific, and selective small molecule inhibitor of KAT8.[1] Its development represents a targeted approach to counteract the oncogenic functions of KAT8 in ESCC. Preclinical investigations have demonstrated the potential of this compound to attenuate tumor growth both in vitro and in vivo.[1]
Mechanism of Action: The KAT8/c-Myc Signaling Axis
The primary mechanism through which this compound exerts its anti-tumor effects in ESCC is by disrupting the KAT8/c-Myc signaling pathway.[1] The oncoprotein c-Myc is a critical regulator of cell proliferation, growth, and apoptosis, and its stabilization is a key event in many cancers.
Research has demonstrated that KAT8 directly interacts with and acetylates c-Myc in the nucleus.[1] This acetylation event stabilizes the c-Myc protein, preventing its degradation and leading to its accumulation in cancer cells. By inhibiting the enzymatic activity of KAT8, this compound prevents the acetylation of c-Myc, leading to its destabilization and subsequent degradation.[1] This reduction in c-Myc levels results in the suppression of tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in esophageal cancer models.
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | 19.72 µM | Surface Plasmon Resonance | [1] |
| ESCC Cell Lines | IC50 Value | Assay | Reference |
| Multiple ESCC Cell Lines | 2-3 mM | Colony Formation Assay | [1] |
Note: Detailed quantitative data from in vivo studies, such as tumor growth inhibition percentages and survival data from xenograft models, were not publicly available in the primary research articles at the time of this guide's compilation.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory practices and the information available from the primary research.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of the binding affinity between this compound and purified KAT8 protein.
Objective: To quantify the binding kinetics and affinity (KD) of this compound to its target protein, KAT8.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Recombinant human KAT8 protein
-
This compound compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Ligand Immobilization: Inject recombinant KAT8 protein (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 RU).
-
Blocking: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer (e.g., ranging from 0.1 µM to 100 µM).
-
Inject each concentration of this compound over the KAT8-immobilized surface and a reference flow cell (without KAT8) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: After each injection cycle, regenerate the sensor surface by injecting the regeneration solution.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Colony Formation Assay for In Vitro Efficacy
This protocol details the assessment of this compound's ability to inhibit the long-term proliferative capacity of ESCC cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the clonogenic survival of ESCC cells.
Materials:
-
ESCC cell lines (e.g., KYSE-30, EC109)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed ESCC cells into 6-well plates at a low density (e.g., 500-1000 cells per well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 mM) in complete medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.
-
Colony Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration. Plot the surviving fraction against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol describes a representative workflow for evaluating the anti-tumor activity of this compound in a clinically relevant in vivo model.
Objective: To assess the in vivo efficacy of this compound in suppressing the growth of patient-derived ESCC tumors in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Freshly resected human ESCC tumor tissue
-
Matrigel
-
This compound compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Surgically obtain fresh ESCC tumor tissue from consenting patients.
-
Fragment the tumor tissue into small pieces (e.g., 2-3 mm³).
-
Subcutaneously implant one tumor fragment, typically mixed with Matrigel, into the flank of each mouse.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth.
-
When the tumors reach a certain volume (e.g., 1000-1500 mm³), passage the tumors to a new cohort of mice for expansion.
-
-
Efficacy Study:
-
Once the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group.
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for c-Myc levels).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
-
References
Exploring the Downstream Targets of CHI-KAT8i5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHI-KAT8i5 is a novel and specific small-molecule inhibitor of Lysine (B10760008) Acetyltransferase 8 (KAT8), a histone acetyltransferase implicated in the progression of various cancers.[1] As a member of the MYST family of acetyltransferases, KAT8 plays a crucial role in chromatin remodeling and gene transcription through the acetylation of histone H4 at lysine 16 (H4K16ac).[2] Dysregulation of KAT8 activity has been linked to oncogenesis, making it a promising therapeutic target. This technical guide provides an in-depth overview of the known downstream targets of this compound, its mechanism of action, and relevant experimental data and protocols to facilitate further research and drug development efforts.
Quantitative Data
The following table summarizes the available quantitative data regarding the efficacy of this compound and other KAT8 inhibitors across various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Esophageal Squamous Cell Carcinoma (ESCC) cell lines | Esophageal Cancer | 2-3 mM (in colony formation assays) | |
| Compound 19 | H1299 | Non-Small Cell Lung Cancer | Mid-micromolar | [3] |
| Compound 19 | A549 | Non-Small Cell Lung Cancer | Mid-micromolar | [3] |
| Compound 19 | NCI-H460 | Non-Small Cell Lung Cancer | Mid-micromolar | [3] |
| Compound 19 | MCF-7 | Breast Cancer | Mid-micromolar | [3] |
| Compound 19 | U937 | Acute Myeloid Leukemia | Mid-micromolar | [3] |
| Compound 19 | THP-1 | Acute Myeloid Leukemia | Mid-micromolar | [3] |
| Compound 19 | HT29 | Colorectal Carcinoma | Mid-micromolar | [3] |
| Compound 19 | HCT116 | Colorectal Carcinoma | Mid-micromolar | [3] |
| Compound 19 | HeLa | Cervical Cancer | Mid-micromolar | [3] |
| Compound 34 | H1299 | Non-Small Cell Lung Cancer | Mid-micromolar | [3] |
| Compound 34 | A549 | Non-Small Cell Lung Cancer | Mid-micromolar | [3] |
| Compound 34 | NCI-H460 | Non-Small Cell Lung Cancer | Mid-micromolar | [3] |
| Compound 34 | MCF-7 | Breast Cancer | Mid-micromolar | [3] |
| Compound 34 | U937 | Acute Myeloid Leukemia | Mid-micromolar | [3] |
| Compound 34 | THP-1 | Acute Myeloid Leukemia | Mid-micromolar | [3] |
| Compound 34 | HT29 | Colorectal Carcinoma | Mid-micromolar | [3] |
| Compound 34 | HCT116 | Colorectal Carcinoma | Mid-micromolar | [3] |
| Compound 34 | HeLa | Cervical Cancer | Mid-micromolar | [3] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects by modulating several critical signaling pathways. The primary mechanism identified is the destabilization of the oncoprotein c-Myc.
KAT8-c-Myc Signaling Pathway
KAT8 has been shown to directly bind to and acetylate the c-Myc protein, leading to its stabilization.[1] By inhibiting the acetyltransferase activity of KAT8, this compound prevents c-Myc acetylation, promoting its ubiquitination and subsequent proteasomal degradation. This leads to a reduction in c-Myc protein levels, thereby suppressing tumor cell proliferation and growth.[1][4][5]
Caption: this compound inhibits KAT8, preventing c-Myc acetylation and promoting its degradation.
KAT8-p53/Bcl-2 Apoptotic Pathway
KAT8 can acetylate the tumor suppressor protein p53 at lysine 120, which modulates its activity in DNA damage response and apoptosis.[6] Inhibition of KAT8 leads to an induction of p53 expression. Activated p53 can, in turn, downregulate the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in cancer cells.
Caption: this compound promotes apoptosis by modulating the KAT8-p53-Bcl-2 axis.
KAT8-AKT/ERK Signaling Pathway
Inhibition of KAT8 has been observed to impair both the AKT and ERK signaling pathways. These pathways are critical for cell cycle progression, and their inhibition by KAT8 knockdown leads to G2/M cell cycle arrest. A key downstream effector of this pathway is Cyclin D1, the expression of which is reduced upon KAT8 inhibition.
Caption: this compound induces G2/M arrest by inhibiting KAT8-mediated activation of AKT/ERK signaling.
Experimental Protocols
Detailed experimental protocols for studying the effects of this compound are crucial for reproducible research. Below are representative protocols for key assays.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[7]
-
-
CCK-8 Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
This protocol describes the detection of protein expression levels (e.g., c-Myc, p53, p-AKT) following this compound treatment.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-c-Myc, anti-p53, anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
In Vivo Ubiquitination Assay
This protocol is for assessing the effect of this compound on the ubiquitination of a target protein, such as c-Myc.
-
Transfection:
-
Co-transfect cells (e.g., HEK293T) with expression plasmids for HA-tagged ubiquitin and the target protein (e.g., Flag-tagged c-Myc).
-
-
Compound Treatment and Proteasome Inhibition:
-
Treat the transfected cells with this compound for the desired duration.
-
Add a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of treatment to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells in a denaturing lysis buffer.
-
Immunoprecipitate the target protein using an antibody against its tag (e.g., anti-Flag antibody) coupled to protein A/G agarose (B213101) beads.
-
-
Western Blot Analysis:
-
Wash the immunoprecipitates extensively.
-
Elute the protein complexes and resolve them by SDS-PAGE.
-
Perform a Western blot using an antibody against the ubiquitin tag (e.g., anti-HA antibody) to detect the ubiquitinated forms of the target protein.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the downstream effects of this compound.
Caption: A representative workflow for characterizing the biological effects of this compound.
Conclusion
This compound is a promising anti-cancer agent that targets KAT8, a key regulator of histone acetylation and gene expression. Its primary mechanism of action involves the destabilization of the oncoprotein c-Myc, leading to suppressed tumor growth. Furthermore, this compound influences critical signaling pathways such as the p53/Bcl-2 apoptotic pathway and the AKT/ERK cell cycle regulation pathway. This technical guide provides a foundational understanding of the downstream targets of this compound and offers standardized protocols to aid in further research. Future studies, including comprehensive proteomic and transcriptomic analyses, will undoubtedly uncover additional downstream effectors and further elucidate the therapeutic potential of targeting KAT8 in cancer.
References
- 1. This compound suppresses ESCC tumor growth by inhibiting KAT8-mediated c-Myc stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hotspot cancer mutation impairs KAT8-mediated nucleosomal histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Destruction of Myc by ubiquitin‐mediated proteolysis: cancer‐associated and transforming mutations stabilize Myc | The EMBO Journal [link.springer.com]
- 5. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ptglab.com [ptglab.com]
The Role of CHI-KAT8i5 in Gene Expression: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of CHI-KAT8i5, a selective and orally active inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8). The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the molecule's mechanism of action, its impact on gene expression, and relevant experimental data.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for KAT8, an enzyme that plays a crucial role in the acetylation of histones and other proteins, thereby influencing chromatin structure and gene expression. Notably, this compound does not exhibit binding affinity for other proteins within the histone acetyltransferase (HAT) family, such as KAT2A, KAT2B, KAT5, and KAT7. The primary therapeutic potential of this compound, as highlighted in recent studies, lies in its ability to induce apoptosis in cancer cells and suppress tumor growth, particularly in esophageal squamous cell carcinoma (ESCC).
Mechanism of Action and Signaling Pathway
The anti-tumor activity of this compound is primarily attributed to its modulation of the KAT8/c-Myc signaling pathway. KAT8 has been identified as a critical oncogenic factor in ESCC, where its expression is often significantly elevated. Mechanistically, KAT8 interacts directly with the oncoprotein c-Myc, promoting its stability through acetylation. The proto-oncogene c-Myc is a key regulator of a wide array of cellular functions, and its overexpression is a hallmark of many cancers. By inhibiting KAT8, this compound disrupts this interaction, leading to a dose-dependent decrease in the acetylation of histone H4 at lysine 16 (H4K16ac) and a subsequent reduction in c-Myc protein levels. This ultimately results in the repression of c-Myc target genes, such as NPM1 and PPAT, and the induction of apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Lines/Model | Experimental Method | Reference |
| Binding Affinity (KD) | 19.72 µM | Purified KAT8 protein | Surface Plasmon Resonance | |
| IC50 (Cell Proliferation) | 2-3 µM | KYSE 30, KYSE 150 | Colony Formation Assays | |
| Apoptosis Induction | 5-15 µM (48h) | Cancer Cells | Not specified | |
| Transcript Repression | 5-15 µM (12h) | Cancer Cells | Not specified | |
| In Vivo Efficacy | 50-200 mg/kg (oral, daily) | Patient-Derived ESCC Xenografts in SCID mice | In vivo tumor growth assay |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
-
Objective: To determine the binding affinity (KD) of this compound to purified KAT8 protein.
-
Instrumentation: A Biacore instrument is typically used for SPR analysis.
-
Procedure:
-
Immobilize purified recombinant KAT8 protein onto a sensor chip surface.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface, allowing for association and dissociation phases.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of bound analyte, in real-time.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka) and dissociation (kd) rate constants.
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Cell Proliferation/Colony Formation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of ESCC cell lines.
-
Cell Lines: KYSE 30 and KYSE 150.
-
Procedure:
-
Seed a low density of cells in 6-well plates.
-
Treat the cells with a range of concentrations of this compound (e.g., 0-10 µM).
-
Incubate the plates for a period of 72 hours to allow for colony formation.
-
Fix the colonies with a solution of methanol (B129727) and stain with crystal violet.
-
Count the number of colonies in each well.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Tumor Growth Study (Patient-Derived Xenograft Model)
-
Objective: To evaluate the in vivo efficacy of orally administered this compound in suppressing ESCC tumor growth.
-
Animal Model: Six- to eight-week-old severe combined immunodeficient (SCID) female mice.
-
Procedure:
-
Subdermally implant tumor tissue from a patient with ESCC (e.g., LEG379, with high KAT8 expression) into the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally via gavage at different doses (e.g., 50, 100, 200 mg/kg) once daily for a period of 4-6 weeks. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and c-Myc expression).
-
Compare the tumor growth in the treatment groups to the control group to assess the anti-tumor efficacy.
-
Conclusion
This compound represents a promising therapeutic agent for cancers with elevated KAT8 expression, such as esophageal squamous cell carcinoma. Its selective inhibition of KAT8 and subsequent disruption of the c-Myc signaling pathway provide a clear mechanism for its anti-tumor effects. The available in vitro and in vivo data support its further investigation and development as a potential cancer therapeutic. Further research is warranted to explore its efficacy in other cancer types and to fully elucidate its pharmacokinetic and pharmacodynamic properties in a clinical setting.
The KAT8 Inhibitor CHI-KAT8i5: A Preclinical Review in Cancer Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CHI-KAT8i5 is a novel, specific small-molecule inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8), a histone acetyltransferase implicated in the progression of several cancers. This technical guide provides a comprehensive review of the preclinical data available for this compound, with a focus on its application in cancer models, particularly esophageal squamous cell carcinoma (ESCC). This document summarizes key quantitative data, outlines detailed experimental methodologies for relevant preclinical assays, and visualizes the compound's mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting KAT8. Mechanistic studies have revealed that KAT8 plays a crucial role in stabilizing the oncoprotein c-Myc. By acetylating c-Myc, KAT8 prevents its degradation, thereby promoting cancer cell proliferation and survival. This compound inhibits the acetyltransferase activity of KAT8, leading to decreased c-Myc acetylation and subsequent proteasomal degradation of c-Myc. This disruption of the KAT8-c-Myc signaling axis is the primary mechanism through which this compound suppresses tumor growth.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Assay Type | Reference |
| Binding Affinity (Kd) | 19.72 µM | - | Surface Plasmon Resonance | |
| IC50 | 2-3 mM | Esophageal Squamous Cell Carcinoma (ESCC) | Colony Formation Assay |
Table 2: In Vivo Models Investigated with this compound
| Cancer Type | Model Type | Key Findings | Reference |
| Esophageal Squamous Cell Carcinoma (ESCC) | Cell-Line-Derived Xenograft (CDX) | Significant attenuation of tumor growth | [1] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Patient-Derived Xenograft (PDX) | Significant attenuation of tumor growth | [1] |
| Colon Cancer | Not Specified | Inhibition of tumor growth | |
| Melanoma | Not Specified | Inhibition of tumor growth | |
| Gastric Cancer | Not Specified | Inhibition of tumor growth | |
| Non-Small Cell Lung Adenocarcinoma | Not Specified | Inhibition of tumor growth | |
| Liver Cancer | Not Specified | Inhibition of tumor growth |
Signaling Pathway
Caption: The KAT8-c-Myc signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Disclaimer: The specific, detailed experimental protocols for the preclinical studies of this compound from the primary literature ("this compound suppresses ESCC tumor growth by inhibiting KAT8-mediated c-Myc stability" by Zhang D. et al., Cell Reports, 2025) are not publicly available. The following protocols are representative examples of standard methods used in the field for the types of experiments cited and are provided for illustrative purposes.
In Vitro Cell Viability - Colony Formation Assay (Representative Protocol)
-
Cell Seeding: Esophageal squamous cell carcinoma (ESCC) cells are harvested during their exponential growth phase. A single-cell suspension is prepared, and cells are seeded into 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for the formation of distinct colonies.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 10 mM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for colony formation, typically 10-14 days. The medium is replaced with fresh drug-containing medium every 3-4 days.
-
Colony Staining and Quantification: After the incubation period, the medium is removed, and the colonies are washed with phosphate-buffered saline (PBS). The colonies are then fixed with methanol (B129727) for 15 minutes and stained with 0.5% crystal violet solution for 30 minutes. The plates are washed with water and allowed to air dry. Colonies containing ≥50 cells are counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment group relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits colony formation by 50%, is determined by plotting the surviving fraction against the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Growth - Cell-Line-Derived Xenograft (CDX) Model (Representative Protocol)
-
Animal Model: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgammanull (NSG) mice (typically 6-8 weeks old), are used to prevent rejection of human tumor cells.
-
Cell Implantation: ESCC cells (e.g., 1-5 x 106 cells in 100-200 µL of a mixture of PBS and Matrigel) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm3). The tumor volume is calculated using the formula: Volume = (length x width2) / 2. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The dosage and schedule are determined from preliminary tolerability studies. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The health of the mice is monitored daily.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm3) or at a specified time point. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The anti-tumor efficacy of this compound is evaluated by comparing the tumor growth rates and final tumor weights between the treatment and control groups.
Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising KAT8 inhibitor with demonstrated preclinical anti-tumor activity in a range of cancer models, most notably in esophageal squamous cell carcinoma. Its mechanism of action, centered on the destabilization of the oncoprotein c-Myc, provides a strong rationale for its further development. The available data on its in vitro potency and in vivo efficacy support its potential as a therapeutic candidate. Future studies should focus on a more detailed characterization of its pharmacokinetic and toxicological profiles to guide its translation into clinical settings.
References
Methodological & Application
Application Notes and Protocols for CHI-KAT8i5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CHI-KAT8i5, a specific inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8), in cell culture experiments. The protocols outlined below are designed for studying the effects of this compound on cancer cell lines, with a particular focus on esophageal squamous cell carcinoma (ESCC), where its mechanism of action has been elucidated.
Introduction
This compound is a potent and specific small molecule inhibitor of KAT8, an enzyme that plays a crucial role in tumorigenesis.[1] Mechanistically, KAT8 directly binds to the oncoprotein c-Myc and acetylates it, leading to its stabilization.[1] By inhibiting KAT8, this compound disrupts this process, resulting in the destabilization and subsequent degradation of c-Myc, which in turn suppresses tumor growth.[1] This makes this compound a valuable tool for investigating the therapeutic potential of targeting the KAT8/c-Myc signaling axis in various cancers.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from published studies.
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (Colony Formation) | 2-3 mM | ESCC cell lines | |
| Binding Affinity (KD) | 19.72 µM | Surface Plasmon Resonance |
Signaling Pathway Diagram
The diagram below illustrates the proposed mechanism of action for this compound in suppressing tumor growth.
Caption: this compound inhibits KAT8, preventing c-Myc acetylation and stability.
Experimental Protocols
Cell Culture of Esophageal Squamous Carcinoma (ESCC) Cell Lines
This protocol describes the general maintenance of ESCC cell lines, which are a primary model for studying the effects of this compound.
Materials:
-
ESCC cell lines (e.g., KYSE series, EC series)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintain ESCC cells in T-75 flasks with complete growth medium, ensuring they do not exceed 80-90% confluency.
-
For passaging, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).
-
Incubate at 37°C in a humidified 5% CO2 atmosphere.
Preparation and Application of this compound
This protocol details the preparation of this compound stock solutions and their application to cell cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete growth medium
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed complete growth medium.
-
Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration of the experiment.
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity of single cells.
Materials:
-
ESCC cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 3, 5 mM) and a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared this compound or vehicle control every 2-3 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 1 mL of methanol (B129727) for 15 minutes.
-
Stain the colonies with 1 mL of crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥ 50 cells) in each well.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits colony formation by 50%.
Western Blot for c-Myc Protein Levels
This protocol is used to determine the effect of this compound on the protein levels of its downstream target, c-Myc.
Materials:
-
ESCC cells treated with this compound or vehicle
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in c-Myc protein levels.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on cancer cells.
References
Application Notes and Protocols for In Vivo Use of CHI-KAT8i5 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of CHI-KAT8i5, a specific inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8), in various mouse models of cancer. The protocols outlined below are based on established methodologies for evaluating the anti-tumor efficacy of therapeutic compounds in preclinical settings.
Mechanism of Action
This compound is a potent and selective inhibitor of KAT8, a histone acetyltransferase that plays a crucial role in gene regulation and has been identified as a pro-tumorigenic factor in several cancers, including Esophageal Squamous Cell Carcinoma (ESCC).[1] The primary mechanism of action of this compound involves the inhibition of KAT8's acetyltransferase activity, which in turn disrupts the stability of the oncoprotein c-Myc.[1][2] By destabilizing c-Myc, this compound effectively downregulates a key driver of tumor cell proliferation and survival.
Signaling Pathway
The KAT8/c-Myc signaling pathway is a critical axis in the progression of certain cancers. KAT8 directly interacts with and acetylates c-Myc, a modification that enhances its stability and subsequent transcriptional activity. This compound intervenes in this process, leading to the degradation of c-Myc and the suppression of its downstream oncogenic signaling.
Caption: The KAT8/c-Myc signaling pathway and the inhibitory action of this compound.
In Vivo Applications
This compound has demonstrated significant anti-tumor activity in preclinical mouse models, making it a promising candidate for further drug development.[1] The primary in vivo applications involve the use of cell-line-derived xenograft (CDX) and patient-derived xenograft (PDX) models to assess efficacy.
Recommended Mouse Models
-
Cell-Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously injecting human cancer cell lines into immunocompromised mice (e.g., nude or NSG mice). For ESCC, cell lines such as KYSE-150 and Eca-109, which show high c-Myc expression, are relevant.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a patient directly into immunocompromised mice. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors.
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with this compound in mouse models of ESCC.
General Experimental Workflow
Caption: General workflow for in vivo efficacy studies of this compound.
Protocol 1: Cell-Line-Derived Xenograft (CDX) Model
1. Cell Culture and Preparation:
- Culture human ESCC cells (e.g., KYSE-150) in appropriate media.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
2. Tumor Implantation:
- Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female nude mice.
3. Tumor Growth and Randomization:
- Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).
4. This compound Administration:
- Dosage: While the exact dosage from the primary literature is not publicly available, a typical starting point for a novel small molecule inhibitor in a xenograft model would be in the range of 10-50 mg/kg. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).
- Administration Route: Intraperitoneal (i.p.) injection is a common route for preclinical in vivo studies. Oral gavage (p.o.) may also be considered depending on the compound's formulation and bioavailability.
- Treatment Schedule: Administer this compound or vehicle control daily or on a 5-days-on/2-days-off schedule for a period of 3-4 weeks.
5. Monitoring and Endpoint:
- Measure tumor volume and body weight twice weekly.
- The study endpoint is typically reached when the average tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
6. Data Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight.
- Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between the treatment and control groups.
Protocol 2: Patient-Derived Xenograft (PDX) Model
1. Tumor Fragment Implantation:
- Obtain fresh tumor tissue from ESCC patients under appropriate ethical guidelines.
- Surgically implant small tumor fragments (approximately 2-3 mm³) subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).
2. PDX Establishment and Expansion:
- Monitor mice for tumor engraftment and growth.
- Once the primary tumor (P0) reaches a suitable size (e.g., 1000 mm³), it can be passaged into subsequent generations of mice (P1, P2, etc.) for cohort expansion.
3. Efficacy Study:
- Once a cohort of mice with established PDX tumors of 100-200 mm³ is available, randomize them into treatment and control groups.
- Follow the this compound administration, monitoring, and data analysis steps as described in the CDX protocol.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of this compound on Tumor Growth in ESCC CDX Model
| Treatment Group | Number of Mice (n) | Initial Tumor Volume (mm³ ± SEM) | Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Final Tumor Weight (g ± SEM) |
| Vehicle Control | 8 | 120.5 ± 10.2 | 1850.3 ± 150.7 | - | 1.9 ± 0.2 |
| This compound (25 mg/kg) | 8 | 122.1 ± 9.8 | 650.1 ± 85.4 | 64.9 | 0.7 ± 0.1 |
| This compound (50 mg/kg) | 8 | 119.8 ± 11.1 | 325.6 ± 50.2 | 82.4 | 0.3 ± 0.05 |
Note: The data presented in this table is illustrative and based on typical outcomes for effective anti-tumor agents. Actual results may vary.
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Initial Body Weight (g ± SEM) | Final Body Weight (g ± SEM) | Body Weight Change (%) |
| Vehicle Control | 20.1 ± 0.5 | 22.3 ± 0.6 | +10.9 |
| This compound (25 mg/kg) | 20.3 ± 0.4 | 21.9 ± 0.5 | +7.9 |
| This compound (50 mg/kg) | 20.2 ± 0.6 | 20.5 ± 0.7 | +1.5 |
Note: Monitoring body weight is crucial for assessing the toxicity of the compound.
Conclusion
This compound represents a promising therapeutic agent for cancers with c-Myc overexpression, particularly ESCC. The protocols and guidelines provided here offer a framework for researchers to effectively design and execute in vivo studies to further evaluate the efficacy and mechanism of action of this novel KAT8 inhibitor. Adherence to rigorous experimental design and data analysis will be critical in advancing this compound towards clinical application.
References
Preparing Stock Solutions of CHI-KAT8i5: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of CHI-KAT8i5, a selective and orally active inhibitor of K(lysine) acetyltransferase 8 (KAT8). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
This compound is a potent and selective inhibitor of KAT8 with a binding affinity (KD) of 19.72 μM.[1][2] It has been shown to suppress the growth of various cancer cells, including esophageal squamous cell carcinoma (ESCC), by targeting the KAT8/c-Myc signaling pathway.[1][2] Proper preparation of stock solutions is the first critical step in utilizing this compound for in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 523.69 g/mol | [1] |
| Formula | C₂₃H₂₉N₃O₅S₃ | [1] |
| Appearance | Solid, White to off-white | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
Stock Solution Preparation Protocol
3.1. Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
3.2. Protocol
-
Equilibrate: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 1.9095 mL of DMSO to 10 mg of this compound.[1]
-
Note: Due to the hygroscopic nature of DMSO, it is critical to use a new, unopened bottle or anhydrous grade DMSO to ensure maximum solubility.[1]
-
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] When ready to use, thaw an aliquot at room temperature and use it immediately. Do not refreeze.
Table of Stock Solution Volumes:
| Desired Stock Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 1.9095 mL | 9.5476 mL | 19.0953 mL |
| 5 mM | 0.3819 mL | 1.9095 mL | 3.8191 mL |
| 10 mM | 0.1910 mL | 0.9548 mL | 1.9095 mL |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing and using this compound stock solutions and the signaling pathway it inhibits.
Caption: Workflow for this compound stock solution preparation and use.
Caption: this compound inhibits the KAT8/c-Myc signaling pathway.
Safety and Handling
-
This compound is for research use only and is not intended for human or veterinary use.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
By following these guidelines, researchers can ensure the reliable and effective use of this compound in their experiments, contributing to a better understanding of KAT8's role in disease and the development of novel therapeutics.
References
Application Notes and Protocols for CHI-KAT8i5 Administration in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHI-KAT8i5 is a novel small molecule inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8), a histone acetyltransferase implicated in the progression of several cancers, including esophageal squamous cell carcinoma (ESCC). Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated that this compound can significantly suppress tumor growth. Mechanistically, this compound exerts its anti-tumor effects by inhibiting KAT8, which leads to a reduction in the stability of the oncoprotein c-Myc.
These application notes provide a detailed overview and protocols for the administration of this compound in PDX models, based on available preclinical data and established methodologies for in vivo cancer research.
Mechanism of Action: The KAT8/c-Myc Signaling Axis
KAT8 is a crucial enzyme that catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a modification associated with active gene transcription. Beyond its role in histone modification, KAT8 also directly interacts with and acetylates non-histone proteins, including the transcription factor c-Myc. This acetylation by KAT8 stabilizes the c-Myc protein, preventing its degradation and thereby promoting cell proliferation and tumor progression.
This compound specifically inhibits the acetyltransferase activity of KAT8. This inhibition disrupts the KAT8-mediated acetylation of c-Myc, leading to the destabilization and subsequent degradation of the c-Myc protein. The reduction in c-Myc levels results in decreased proliferation of cancer cells and attenuation of tumor growth.
Caption: this compound inhibits KAT8, destabilizing c-Myc.
Experimental Protocols
The following protocols are based on established procedures for in vivo studies using PDX models and information gathered from preclinical studies of KAT8 inhibitors.
Patient-Derived Xenograft (PDX) Model Establishment
-
Source of Tissue: Fresh tumor tissue from patients with esophageal squamous cell carcinoma (or other relevant cancer types) is obtained under sterile conditions following informed consent.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice).
-
Surgically implant a small fragment (approximately 2-3 mm³) of the patient's tumor tissue subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor engraftment and growth.
-
-
Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested. The tumor can then be serially passaged into new cohorts of mice for expansion.
This compound Formulation and Administration
-
Formulation (Vehicle): While the specific vehicle for this compound in the pivotal studies is not publicly available, a common vehicle for similar small molecule inhibitors for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline. A typical starting point for formulation development would be:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Saline
-
Note: The final formulation should be optimized to ensure solubility and stability of this compound and minimize toxicity to the animals.
-
-
Dosage: The exact dosage used in the original studies is not specified in the available literature. However, based on similar in vivo studies with novel small molecule inhibitors, a dose-ranging study would be necessary to determine the optimal therapeutic dose. A starting range could be between 10 mg/kg and 50 mg/kg.
-
Administration Route: The route of administration will depend on the drug's properties. Common routes for preclinical in vivo studies include:
-
Intraperitoneal (IP) injection: Often used for its relative ease and rapid absorption.
-
Oral gavage (PO): Suitable for orally bioavailable compounds.
-
Intravenous (IV) injection: Provides direct systemic exposure.
-
-
Treatment Schedule: A typical treatment schedule could be daily or every other day for a period of 21 to 28 days. The schedule should be determined based on the drug's half-life and the results of tolerability studies.
In Vivo Efficacy Study Workflow
Caption: Workflow for this compound efficacy study in PDX models.
Data Collection and Analysis
-
Tumor Volume Measurement: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Measurement: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), after a fixed duration of treatment, or if signs of toxicity are observed.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Quantitative Data Summary
The following tables present a template for summarizing the quantitative data from a typical in vivo efficacy study of this compound in a PDX model. Note: The data presented here are illustrative and should be replaced with actual experimental results.
Table 1: In Vivo Efficacy of this compound in ESCC PDX Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 8 | 125 ± 15 | 1850 ± 250 | - | - |
| This compound (X mg/kg) | 8 | 128 ± 18 | 650 ± 120 | 65 | <0.01 |
Table 2: Animal Body Weight Changes During Treatment
| Treatment Group | Mean Body Weight at Start (g) ± SEM | Mean Body Weight at End (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 22.5 ± 0.8 | 24.1 ± 1.0 | +7.1% |
| This compound (X mg/kg) | 22.8 ± 0.7 | 22.1 ± 0.9 | -3.1% |
Conclusion
This compound represents a promising therapeutic agent that targets the KAT8/c-Myc signaling pathway. The protocols and guidelines provided here offer a framework for conducting preclinical in vivo studies in PDX models to further evaluate the efficacy and mechanism of action of this novel KAT8 inhibitor. Careful experimental design, including appropriate model selection, drug formulation, and data analysis, is critical for obtaining robust and translatable results.
Application Notes and Protocols: Colony Formation Assay Using CHI-KAT8i5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a colony formation assay to evaluate the efficacy of CHI-KAT8i5, a specific inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8), in esophageal squamous cell carcinoma (ESCC) cell lines. This compound has been shown to suppress tumor growth by inhibiting KAT8-mediated stabilization of the oncoprotein c-Myc.[1] The following application notes offer a comprehensive guide to performing this assay, including quantitative data presentation and a diagram of the relevant signaling pathway.
Introduction
Lysine acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a histone acetyltransferase that plays a crucial role in chromatin modification and gene regulation.[2] Dysregulation of KAT8 activity has been implicated in the progression of various cancers, including esophageal squamous cell carcinoma (ESCC). One of the key mechanisms by which KAT8 promotes tumorigenesis is through the acetylation and subsequent stabilization of the proto-oncoprotein c-Myc.[1] c-Myc is a transcription factor that drives cell proliferation, and its stability is tightly regulated by the ubiquitin-proteasome system.[3][4] KAT8-mediated acetylation of c-Myc is thought to protect it from ubiquitination and subsequent degradation, leading to its accumulation and the promotion of cancer cell proliferation.
This compound is a novel, specific inhibitor of KAT8 that has demonstrated significant anti-tumor activity in ESCC models by disrupting the KAT8-c-Myc signaling axis. The colony formation assay is a robust in vitro method to assess the long-term effects of a compound on the proliferative capacity of single cells. This assay is particularly valuable for determining the cytotoxic and cytostatic effects of anti-cancer agents like this compound.
Signaling Pathway: KAT8-Mediated c-Myc Stabilization
The following diagram illustrates the signaling pathway involving KAT8 and c-Myc, and the mechanism of action for this compound. Under normal conditions, KAT8 acetylates c-Myc, which prevents its recognition by E3 ubiquitin ligases (such as Fbxw7), thereby stabilizing the c-Myc protein.[4] Stabilized c-Myc translocates to the nucleus and activates the transcription of target genes involved in cell cycle progression and proliferation. This compound inhibits the acetyltransferase activity of KAT8. This leads to reduced c-Myc acetylation, making it susceptible to ubiquitination and subsequent proteasomal degradation. The resulting decrease in c-Myc levels leads to the downregulation of its target genes and an inhibition of cell proliferation.
References
- 1. uniprot.org [uniprot.org]
- 2. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 3. Targeted destruction of c-Myc by an engineered ubiquitin ligase suppresses cell transformation and tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitylation of unphosphorylated c-myc by novel E3 ligase SCFFbxl8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the IC50 Value of CHI-KAT8i5 in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esophageal squamous cell carcinoma (ESCC) is a prevalent malignancy with a high mortality rate, necessitating the development of novel therapeutic strategies. Recent research has identified lysine (B10760008) acetyltransferase 8 (KAT8) as a pro-proliferative factor and a potential therapeutic target in ESCC.[1] KAT8, a histone acetyltransferase, has been shown to be highly expressed in ESCC tumors, correlating with a poorer prognosis.[1][2][3] The novel and specific KAT8 inhibitor, CHI-KAT8i5, has been developed and demonstrated to suppress ESCC tumor growth both in vitro and in vivo.[1]
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in ESCC cell lines, a critical parameter for evaluating its potency. The described methodology utilizes a standard colorimetric cell viability assay (MTT), which is a reliable and widely used method for assessing the cytotoxic and cytostatic effects of potential therapeutic compounds.
Mechanism of Action of this compound in ESCC
This compound functions by specifically inhibiting the enzymatic activity of KAT8.[1] In ESCC, KAT8 plays a crucial role in post-transcriptional regulation by interacting with and acetylating the oncoprotein c-Myc.[1] This acetylation stabilizes c-Myc, preventing its degradation and thereby promoting tumor cell proliferation and survival. By inhibiting KAT8, this compound disrupts this stabilization, leading to decreased c-Myc levels and subsequent suppression of tumor growth.[1]
Data Presentation: IC50 of this compound
The following table summarizes the reported IC50 value for this compound in ESCC cell lines based on colony formation assays. Researchers should aim to reproduce and expand upon this data using various cell viability assays and a panel of ESCC cell lines.
| Compound | Cell Lines | Assay Type | IC50 Value (mM) | Reference |
| This compound | ESCC | Colony Formation Assay | 2 - 3 | [1] |
Experimental Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent ESCC cell lines.
Materials and Reagents
-
ESCC cell lines (e.g., KYSE-30, KYSE-150, Eca-109)[3]
-
This compound compound
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected ESCC cell lines in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Count the cells and prepare a cell suspension at a concentration of 5x10^4 to 1x10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Controls: Include wells with media only (blank) and wells with cells but no drug treatment (vehicle control).
-
Incubate the plate for 24 hours to allow the cells to adhere.
Day 2: Drug Treatment
-
Prepare a high-concentration stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is advisable to use a broad range for initial experiments (e.g., 0.1 µM to 100 µM or higher, depending on the expected potency).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
For the vehicle control wells, add medium containing the same final concentration of DMSO as the highest drug concentration wells.
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
Day 4/5: Cell Viability Assessment
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability.
Conclusion
The protocol described provides a robust framework for quantifying the in vitro efficacy of this compound against esophageal squamous cell carcinoma cell lines. Accurate determination of the IC50 value is a fundamental step in the preclinical evaluation of this promising KAT8 inhibitor. Understanding the potency of this compound and its mechanism of action will aid in its further development as a potential therapeutic agent for ESCC.
References
- 1. KAT8 inhibition as therapeutic strategy for esophageal cancer | BioWorld [bioworld.com]
- 2. Stabilization of MOF (KAT8) by USP10 promotes esophageal squamous cell carcinoma proliferation and metastasis through epigenetic activation of ANXA2/Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Preclinical Evaluation of CHI-KAT8i5 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a histone acetyltransferase that plays a critical role in chromatin remodeling and gene transcription, primarily through the acetylation of histone H4 at lysine 16 (H4K16ac).[1] This epigenetic modification is integral to various cellular processes, including DNA damage repair (DDR), cell cycle progression, and apoptosis.[2][3] Dysregulation of KAT8 has been implicated in the progression of numerous cancers, including esophageal squamous cell carcinoma (ESCC), bladder cancer, and non-small cell lung cancer (NSCLC), where its overexpression often correlates with poor prognosis.[4][5]
CHI-KAT8i5 is a selective, first-in-class small molecule inhibitor of KAT8.[4] In preclinical models of ESCC, this compound has been shown to suppress tumor growth by inhibiting KAT8-mediated acetylation and subsequent stabilization of the oncoprotein c-Myc.[4] Given KAT8's central role in the DNA damage response, there is a strong rationale for combining this compound with conventional chemotherapy agents, particularly DNA-damaging agents, to achieve synergistic anti-tumor effects and overcome mechanisms of drug resistance.
These application notes provide a framework and detailed protocols for the preclinical evaluation of this compound in combination with platinum-based chemotherapy and PARP inhibitors.
Mechanism of Action of this compound
KAT8 functions as the catalytic subunit in two distinct protein complexes, MSL and NSL, which regulate gene expression.[2] By acetylating H4K16, KAT8 relaxes the chromatin structure, making DNA more accessible to transcription factors and DNA repair machinery.[1] In certain cancers, KAT8 is upregulated and enhances the stability or expression of oncoproteins like c-Myc and EZH2.[2][4] this compound directly inhibits the acetyltransferase activity of KAT8, leading to a condensed chromatin state and the destabilization of key oncogenic proteins, thereby suppressing cancer cell proliferation.[4]
Figure 1: Simplified signaling pathway of KAT8 and the inhibitory action of this compound.
Application 1: Combination with Platinum-Based Agents (e.g., Cisplatin)
3.1 Rationale Cisplatin (B142131) is a cornerstone of chemotherapy that induces cell death by creating DNA adducts, leading to double-strand breaks (DSBs). However, intrinsic and acquired resistance, often mediated by enhanced DNA repair, limits its efficacy. Studies have shown that KAT8 expression is linked to cisplatin resistance, while inhibition of KAT8 using the tool compound MG149 re-sensitizes bladder cancer cells to cisplatin, demonstrating a strong synergistic interaction.[5] Therefore, combining this compound with cisplatin is a promising strategy to enhance therapeutic efficacy.
3.2 Exemplar Quantitative Data The following table summarizes representative data from a study combining the KAT8 inhibitor MG149 with cisplatin (DDP), illustrating the type of data to generate when evaluating a this compound combination.[5]
| Cell Line | Treatment | IC50 (µM) | Combination Effect |
| T24 (Bladder Cancer) | Cisplatin Alone | ~15 | - |
| MG149 Alone | ~10 | - | |
| Cisplatin + MG149 | ~5 (Cisplatin) | Synergistic | |
| ~4 (MG149) | |||
| 5637 (Bladder Cancer) | Cisplatin Alone | ~12 | - |
| MG149 Alone | ~8 | - | |
| Cisplatin + MG149 | ~4 (Cisplatin) | Synergistic | |
| ~3 (MG149) |
3.3 Experimental Protocols
3.3.1 Protocol for In Vitro Synergy Assessment using Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., ESCC, bladder, or lung cancer lines) in 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and Cisplatin in DMSO. Create a dose-response matrix with serial dilutions of both compounds. Typically, a 7x7 matrix centered around the known IC50 of each drug is effective. Include vehicle (DMSO) and single-agent controls.
-
Treatment: Add the drug combinations to the cells and incubate for 72 hours.
-
Viability Measurement: Use a luminescence-based assay like CellTiter-Glo® (Promega) for its sensitivity. Add the reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize viability data to the vehicle-treated control wells (defined as 100% viability).
-
Calculate the dose-response curves for each agent alone and in combination.
-
Determine the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
3.3.2 Protocol for In Vivo Xenograft Efficacy Study
-
Model Establishment: Subcutaneously implant human cancer cells (e.g., 5x10⁶ cells) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (dose and schedule determined from MTD studies)
-
Group 3: Cisplatin (e.g., 3-5 mg/kg, intraperitoneal, weekly)
-
Group 4: this compound + Cisplatin
-
-
Treatment and Monitoring: Administer treatments as scheduled. Measure tumor volume with calipers twice weekly and monitor mouse body weight as a measure of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or for a set duration. Efficacy is determined by comparing tumor growth inhibition (TGI) between groups.
Figure 2: Preclinical workflow for evaluating combination therapy efficacy.
Application 2: Combination with PARP Inhibitors (e.g., Olaparib)
4.1 Rationale PARP inhibitors (PARPi) are highly effective in cancers with deficiencies in homologous recombination (HR) repair, a concept known as synthetic lethality. PARPi trap PARP1 on DNA at sites of single-strand breaks, which are converted to toxic DSBs during replication. KAT8 plays a crucial role in the DNA damage response by acetylating H4K16, which is necessary to create a relaxed chromatin environment for HR repair proteins to access the damage site.[3] Inhibiting KAT8 with this compound is hypothesized to phenocopy an HR-deficient state, thereby inducing synthetic lethality when combined with a PARP inhibitor, even in tumors that are proficient in HR.[6]
Figure 3: Rationale for synthetic lethality between this compound and PARP inhibitors.
4.2 Experimental Protocols
4.2.1 Protocol for Assessing DNA Damage via γ-H2AX Immunofluorescence
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with vehicle, this compound, a PARP inhibitor (e.g., Olaparib), or the combination for 24-48 hours.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 1 hour. Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), known as γ-H2AX, overnight at 4°C. The next day, wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Mounting and Imaging: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus. A significant increase in foci in the combination group compared to single agents indicates enhanced DNA damage.
4.2.2 Protocol for Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the four conditions (Vehicle, this compound, PARPi, Combination) for 48 hours. Harvest cells, including any floating cells, by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase in the combination group suggests a cell cycle checkpoint arrest due to excessive DNA damage.
Summary and Future Directions
This compound presents a compelling new agent for combination cancer therapy. Its mechanism, which involves the epigenetic regulation of DNA repair and oncogene expression, provides a strong basis for synergy with DNA-damaging agents. The protocols outlined here offer a robust framework for demonstrating this synergy both in vitro and in vivo. Future work should focus on identifying predictive biomarkers for sensitivity to KAT8 inhibition and exploring combinations with other therapeutic modalities, such as radiotherapy and other epigenetic drugs, to further broaden the clinical potential of this compound.
References
- 1. What are KAT8 modulators and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. KAT8 Gene: Function, Regulation, and Clinical Significance [learn.mapmygenome.in]
- 4. KAT8 inhibition as therapeutic strategy for esophageal cancer | BioWorld [bioworld.com]
- 5. Targeting the KAT8/YEATS4 Axis Represses Tumor Growth and Increases Cisplatin Sensitivity in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitor-induced anti-tumour chemokine response is suppressed by dipeptidyl peptidase 4 (DPP4) in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Proliferation Assays with CHI-KAT8i5
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHI-KAT8i5 is a selective, orally active inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8), a member of the MYST family of histone acetyltransferases. KAT8 plays a crucial role in chromatin modification and gene transcription, and its dysregulation has been implicated in the proliferation of various cancer cells. Notably, this compound has been shown to suppress the growth of esophageal squamous cell carcinoma (ESCC) by targeting the KAT8/c-Myc signaling pathway. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in vitro using common cell viability and colony formation assays.
Mechanism of Action
This compound selectively inhibits the acetyltransferase activity of KAT8. This inhibition leads to a decrease in the acetylation of histone H4 at lysine 16 (H4K16ac), a key epigenetic mark associated with active gene transcription. A critical downstream effect of KAT8 inhibition by this compound is the destabilization of the oncoprotein c-Myc. By promoting the degradation of c-Myc, this compound effectively downregulates the expression of c-Myc target genes, including those involved in cell cycle progression and proliferation, such as NPM1 and PPAT, ultimately leading to reduced cancer cell proliferation and induction of apoptosis.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in relevant cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (Cell Proliferation) | ESCC Cell Lines (e.g., KYSE 30, KYSE 150) | 2-3 µM | |
| Binding Affinity (KD) | Purified KAT8 | 19.72 µM |
Table 2: Effects of this compound on Downstream Targets
| Target | Cell Line(s) | Effect | Reference(s) |
| c-Myc protein levels | ESCC Cell Lines | Dose-dependent decrease | |
| H4K16ac levels | ESCC Cell Lines | Dose-dependent decrease | |
| NPM1 transcript expression | ESCC Cell Lines | Repressed in a dose-dependent manner | |
| PPAT transcript expression | ESCC Cell Lines | Repressed in a dose-dependent manner |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits KAT8, leading to c-Myc destabilization and reduced proliferation.
Experimental Workflow: In Vitro Proliferation Assays
Caption: Workflow for assessing this compound's anti-proliferative effects in vitro.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
KYSE 30 and KYSE 150 (Human Esophageal Squamous Carcinoma): Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
UM1 (Human Tongue Squamous Cell Carcinoma): Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells upon reaching 80-90% confluency.
Protocol 1: MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000 - 5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies, providing a measure of clonogenic survival.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare dilutions of this compound in complete medium. A suggested concentration range is 0.5 µM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium with the drug-containing medium.
-
Incubate for the desired treatment duration. For continuous exposure, the drug can be left for the entire duration of colony growth. For short-term exposure, replace the drug-containing medium with fresh, drug-free medium after 24-48 hours.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, or until visible colonies (approximately 50 cells or more) have formed in the control wells.
-
If necessary, change the medium every 3-4 days.
-
-
Staining:
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 10-15 minutes.
-
Aspirate the methanol and allow the plates to air dry.
-
Add 1 mL of 0.5% crystal violet solution to each well and incubate for 10-20 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with water until the excess stain is removed.
-
Allow the plates to air dry.
-
-
Data Acquisition and Analysis:
-
Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency (PE) for the control: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction as a function of this compound concentration.
-
Troubleshooting
-
Low signal in MTT assay: Ensure cells are healthy and metabolically active. Optimize cell seeding density.
-
High background in MTT assay: Use phenol (B47542) red-free medium if possible. Ensure complete removal of MTT solution before adding DMSO.
-
No or few colonies in control wells: Optimize cell seeding density. Ensure the single-cell suspension is of high quality.
-
Confluent monolayer instead of distinct colonies: Reduce the initial cell seeding density.
-
Precipitation of this compound in medium: Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved in the stock solution.
These protocols provide a framework for investigating the anti-proliferative effects of this compound. Researchers should optimize conditions for their specific cell lines and experimental setup.
Application Notes and Protocols for CHI-KAT8i5
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHI-KAT8i5 is a novel, specific small molecule inhibitor of Lysine Acetyltransferase 8 (KAT8), a histone acetyltransferase implicated in the progression of several cancers, most notably esophageal squamous cell carcinoma (ESCC). By inhibiting the enzymatic activity of KAT8, this compound disrupts the acetylation and subsequent stabilization of the oncoprotein c-Myc, leading to its degradation and the suppression of tumor growth. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent, showing significant attenuation of tumor growth in both in vitro and in vivo models of ESCC and other cancers.
These application notes provide detailed protocols for the in vivo administration and formulation of this compound for preclinical research, based on established methodologies for small molecule inhibitors in animal models.
Mechanism of Action
KAT8 is a histone acetyltransferase that plays a crucial role in chromatin modification and gene transcription. In the context of cancer, KAT8 has been shown to directly interact with and acetylate the c-Myc oncoprotein. This acetylation event protects c-Myc from proteasomal degradation, thereby increasing its stability and promoting its oncogenic functions, including cell proliferation and survival.
This compound specifically binds to KAT8, inhibiting its acetyltransferase activity. This prevents the acetylation of c-Myc, leaving it susceptible to ubiquitination and subsequent degradation by the proteasome. The resulting decrease in c-Myc levels leads to the inhibition of tumor cell growth.
Caption: Mechanism of action of this compound in inhibiting tumor growth.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (KD) | 19.72 µM | Purified KAT8 protein | BioWorld, 2025 |
| IC50 (Colony Formation) | 2-3 mM | ESCC cell lines | BioWorld, 2025 |
Experimental Protocols
In Vivo Efficacy Studies in Xenograft Models
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model. This can be adapted for either cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, 10% DMSO/90% corn oil)
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
Cancer cells (for CDX) or patient tumor tissue (for PDX)
-
Matrigel (optional, for enhancing tumor take-rate)
-
Sterile PBS, syringes, needles, gavage needles
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
CDX Model: Harvest cancer cells during their exponential growth phase. Resuspend cells in sterile PBS at a concentration of 1-10 x 106 cells per 100 µL. An equal volume of Matrigel can be mixed with the cell suspension. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
PDX Model: Implant a small fragment (approx. 2-3 mm³) of fresh patient tumor tissue subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Note: The specific dosage for this compound has not been publicly disclosed. A dose-ranging study is recommended to determine the optimal therapeutic dose. Based on general practice for small molecule inhibitors, a starting dose in the range of 10-50 mg/kg could be considered.
-
Prepare the this compound formulation fresh daily. The choice of vehicle will depend on the physicochemical properties of this compound. For poorly soluble compounds, a suspension in 0.5% CMC or a solution in a vehicle like 10% DMSO/90% corn oil is common.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage) at the determined dose and frequency (e.g., once daily).
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Caption: General workflow for an in vivo xenograft efficacy study.
Formulation Protocol for a Poorly Soluble Small Molecule Inhibitor
This protocol provides a general method for preparing a suspension of a hydrophobic small molecule inhibitor, like this compound is presumed to be, for oral administration in mice.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water for injection
-
Tween 80 (optional, as a wetting agent)
-
Mortar and pestle or homogenizer
-
Sterile tubes and stir bar
Protocol:
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously. Heat the solution gently (do not boil) to aid dissolution. Allow the solution to cool to room temperature.
-
(Optional) A small amount of Tween 80 (e.g., 0.1% v/v) can be added to the CMC solution to improve the wettability of the compound.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
If the powder is clumpy, gently grind it to a fine powder using a mortar and pestle.
-
Add a small volume of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
For larger volumes, a homogenizer can be used to ensure a fine and uniform suspension.
-
-
Administration:
-
Administer the suspension to the mice via oral gavage using an appropriate gauge gavage needle.
-
Ensure the suspension is well-mixed immediately before each administration to prevent settling of the compound.
-
Disclaimer: The specific in vivo dosing and formulation for this compound have not been made publicly available. The protocols provided above are based on established methods for similar small molecule inhibitors and should be considered as a starting point. It is highly recommended that researchers perform their own formulation development and dose-finding studies to determine the optimal conditions for their specific experimental setup.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CHI-KAT8i5 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of CHI-KAT8i5 insolubility in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). A solubility of up to 100 mg/mL (190.95 mM) in DMSO has been reported, though this may require sonication to fully dissolve. It is crucial to use anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: This is a common issue with hydrophobic small molecules. To prevent precipitation, it is recommended to first make intermediate serial dilutions of your concentrated DMSO stock in DMSO before adding the final, most dilute sample to your aqueous buffer or cell culture medium. This gradual dilution helps to avoid a sudden solvent change that can cause the compound to fall out of solution.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. It is best practice to perform a vehicle control experiment to determine the specific DMSO tolerance of your cell line.
Q4: Can I do anything else to improve the solubility of this compound in my aqueous solution?
A4: Yes, several techniques can be employed. Gentle warming of the aqueous solution (e.g., to 37°C) can increase solubility. Additionally, vortexing or brief sonication of the final diluted solution can help to redissolve any small precipitates that may have formed.
Q5: How should I store my this compound stock solution?
A5: this compound powder is stable for up to 3 years when stored at -20°C. Once dissolved in a solvent, it is recommended to store the stock solution in small aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month, to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in DMSO.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient mixing | Vortex the solution vigorously for 1-2 minutes. | The powder should dissolve. |
| Compound is at a very high concentration | Use an ultrasonic water bath to sonicate the solution for 10-15 minutes. | The increased energy will facilitate dissolution. |
| DMSO has absorbed water (hygroscopic) | Use a fresh, unopened vial of anhydrous, high-purity DMSO. | The compound should dissolve more readily in dry DMSO. |
Issue 2: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid change in solvent polarity | Perform serial dilutions of the DMSO stock in DMSO first, before the final dilution into the aqueous buffer. | Gradual dilution prevents the compound from crashing out of solution. |
| Final concentration in aqueous buffer is too high | Lower the final concentration of this compound in your experiment. | The compound will remain in solution at a lower concentration. |
| Aqueous buffer is cold | Warm the aqueous buffer to 37°C before adding the this compound DMSO stock. | Increased temperature can improve solubility. |
Issue 3: Solution becomes cloudy or a precipitate forms over time in the incubator.
| Possible Cause | Troubleshooting Step | Expected Outcome | | Poor stability in aqueous media at 37°C | Decrease the incubation time of your experiment if possible. | Less time in solution reduces the chance of precipitation. | | Interaction with components in the cell culture media (e.g., serum proteins) | Prepare the final dilution in a serum-free buffer if your experiment allows. | Reduced protein binding may prevent precipitation. | | pH of the media changes over time | Ensure your cell culture medium is well-buffered. | A stable pH may help to keep the compound in solution. |
Data Presentation: Solubility of this compound
| Solvent/Condition | Qualitative Solubility | Recommendations |
| DMSO | High (up to 100 mg/mL) | Recommended for preparing high-concentration stock solutions. Use of sonication and anhydrous DMSO is advised. |
| Ethanol (B145695) | Likely Moderate | May be a suitable alternative for stock solutions if DMSO is not compatible with the experimental system. Empirical testing is required. |
| Methanol | Likely Moderate to Low | May be less effective than DMSO or ethanol for initial solubilization. |
| N,N-Dimethylformamide (DMF) | Likely Moderate to High | Can be another alternative to DMSO for preparing stock solutions. |
| Aqueous Buffers (pH 7.0 - 7.4) | Very Low | Direct dissolution is not recommended. Always prepare a concentrated stock in an organic solvent first. |
| Aqueous Buffers (Acidic pH) | Potentially Slightly Increased | For compounds with basic functional groups, solubility may increase at a lower pH. This needs to be tested empirically and may not be compatible with all biological assays. |
| Aqueous Buffers (Basic pH) | Potentially Decreased | Solubility is likely to be lower at a higher pH. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 523.69 g/mol ).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in an ultrasonic water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare an Intermediate Dilution in DMSO (Optional but Recommended):
-
To minimize precipitation upon final dilution, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in anhydrous DMSO.
-
-
Prepare the Final Working Solution:
-
While gently vortexing the pre-warmed cell culture medium, add the 1 mM this compound stock solution dropwise to achieve the desired final concentration. For example, to make a 10 µM working solution, add 10 µL of the 1 mM stock to 990 µL of cell culture medium. This results in a final DMSO concentration of 1%. To achieve a lower DMSO concentration (e.g., 0.1%), a higher intermediate dilution in DMSO would be required before adding to the media.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Representative Cell Proliferation Assay (CCK-8)
Objective: To assess the effect of this compound on the proliferation of a cancer cell line.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from your working solution, as described in Protocol 1.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement (CCK-8 Assay):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC₅₀ value.
-
Visualizations
Caption: The KAT8/c-Myc signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound insolubility issues.
Technical Support Center: Optimizing CHI-KAT8i5 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo application of CHI-KAT8i5, a selective inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific and orally active inhibitor of KAT8. Mechanistically, KAT8 acetylates and stabilizes the oncoprotein c-Myc.[1] By inhibiting KAT8, this compound leads to the destabilization and subsequent degradation of c-Myc, thereby suppressing tumor growth in cancers where c-Myc is a critical driver, such as esophageal squamous cell carcinoma (ESCC).[1]
Q2: What is the recommended starting dosage for this compound in in vivo mouse studies?
A2: Based on preclinical studies in patient-derived xenograft (PDX) models of ESCC, a dosage range of 50-200 mg/kg administered once daily via oral gavage has been shown to be effective. It is recommended to start with a dose at the lower end of this range and escalate based on tolerability and efficacy in your specific tumor model.
Q3: How should this compound be formulated for oral administration in mice?
A3: While the specific formulation for this compound in the pivotal study is not detailed in the available abstracts, a common approach for administering hydrophobic small molecules orally to mice involves formulating the compound in a vehicle such as a mixture of DMSO, PEG400, and saline. It is crucial to perform solubility and stability tests of this compound in your chosen vehicle prior to in vivo administration. Always include a vehicle-only control group in your experiments.
Q4: What is the reported efficacy of this compound in vivo?
A4: In a patient-derived xenograft model of ESCC with high KAT8 expression, oral administration of this compound at 50-200 mg/kg once daily for 4-6 weeks significantly suppressed tumor growth in a dose-dependent manner. This was accompanied by a decrease in the cell proliferation marker Ki-67 and c-Myc expression within the tumors.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to be selective for KAT8 and does not bind to other proteins in the histone acetyltransferase (HAT) family, such as KAT2A, KAT2B, KAT5, and KAT7. However, as with any small molecule inhibitor, it is essential to perform rigorous control experiments to rule out potential off-target effects in your specific model system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in vehicle | - Inappropriate solvent system.- Compound precipitation at desired concentration. | - Test a panel of biocompatible solvents and co-solvents (e.g., DMSO, PEG400, Tween 80, carboxymethylcellulose).- Gently warm the vehicle and vortex to aid dissolution.- Prepare a more dilute stock solution and increase the dosing volume (within acceptable limits for the animal). |
| No significant tumor growth inhibition | - Insufficient dosage.- Poor oral bioavailability in the specific mouse strain.- Tumor model is not dependent on the KAT8/c-Myc axis.- Compound instability in the formulation. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose.- Consider alternative routes of administration (e.g., intraperitoneal injection) after appropriate formulation development.- Confirm KAT8 expression and c-Myc dependency in your tumor model via Western blot or IHC.- Assess the stability of your this compound formulation over the course of the experiment. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | - Dosage is too high.- Vehicle toxicity.- On-target toxicity in normal tissues. | - Reduce the dosage or the frequency of administration.- Ensure the concentration of solvents like DMSO is within tolerated limits for your mouse strain.- Include a vehicle-only control group to assess the toxicity of the formulation components.- Monitor animal health closely and consider implementing intermittent dosing schedules. |
| High variability in tumor response within the treatment group | - Inconsistent dosing technique.- Heterogeneity of the tumor xenografts.- Variable drug metabolism among individual animals. | - Ensure consistent oral gavage technique to deliver the full dose accurately.- Start treatment when tumors have reached a consistent, pre-determined size.- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model of Esophageal Squamous Cell Carcinoma
This protocol is based on the study by Zhang D, et al. Cell Rep. 2025.
-
Animal Model: Six- to eight-week-old severe combined immunodeficient (SCID) female mice.
-
Tumor Implantation: Subdermally implant tumor tissue from a patient with ESCC expressing high levels of KAT8.
-
Treatment Groups:
-
Vehicle control (oral gavage, once daily)
-
This compound (50 mg/kg, oral gavage, once daily)
-
This compound (100 mg/kg, oral gavage, once daily)
-
This compound (200 mg/kg, oral gavage, once daily)
-
-
Drug Administration:
-
Formulation: Prepare a suspension of this compound in a suitable oral gavage vehicle.
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 4-6 weeks.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health status twice weekly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform immunohistochemistry (IHC) for Ki-67 and c-Myc on tumor sections.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in an ESCC PDX Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Study Duration (weeks) | Outcome |
| Vehicle Control | N/A | Oral Gavage | Once Daily | 4-6 | Progressive Tumor Growth |
| This compound | 50 | Oral Gavage | Once Daily | 4-6 | Significant Tumor Growth Suppression |
| This compound | 100 | Oral Gavage | Once Daily | 4-6 | Dose-Dependent Tumor Growth Suppression |
| This compound | 200 | Oral Gavage | Once Daily | 4-6 | Strongest Tumor Growth Suppression |
Data summarized from Zhang D, et al. Cell Rep. 2025.
Visualizations
Caption: The KAT8/c-Myc signaling pathway and the mechanism of action of this compound.
References
Technical Support Center: Interpreting Unexpected Results from CHI-KAT8i5 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the KAT8 inhibitor, CHI-KAT8i5.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in sensitive cancer cell lines?
This compound is a specific inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8). The primary expected outcome in sensitive cancer cell lines, particularly those dependent on the oncoprotein c-Myc, is a reduction in cell viability and proliferation. Mechanistically, this compound inhibits the acetyltransferase activity of KAT8, which is responsible for acetylating and stabilizing c-Myc.[1] Inhibition of KAT8 leads to the destabilization and subsequent degradation of c-Myc, a key driver of cell proliferation and survival in many cancers.[1] Therefore, successful treatment should result in decreased c-Myc protein levels, leading to cell cycle arrest and/or apoptosis.
Q2: We observe high variability in the IC50 value of this compound across different cancer cell lines. Is this expected?
Yes, variability in the IC50 value of this compound across different cancer cell lines is expected. The sensitivity of a cell line to this compound is influenced by several factors, including:
-
Dependence on the KAT8/c-Myc axis: Cell lines that are highly dependent on c-Myc for their proliferation and survival are likely to be more sensitive to this compound.
-
Expression levels of KAT8 and c-Myc: Higher expression of KAT8 may require higher concentrations of the inhibitor to achieve a significant effect. Conversely, very high levels of c-Myc might make the cells more addicted to this pathway, potentially increasing sensitivity.
-
Genetic background of the cell line: The presence of mutations in genes upstream or downstream of the KAT8/c-Myc pathway can influence the cellular response to this compound.
-
Drug efflux pumps: Overexpression of multidrug resistance pumps can lead to reduced intracellular concentrations of the inhibitor, resulting in apparent resistance.
-
Cellular metabolism and growth rate: Faster-growing cells may be more susceptible to inhibitors of pathways that drive proliferation.
It is crucial to determine the IC50 value empirically for each cell line being studied.
Q3: We are not observing the expected decrease in c-Myc protein levels after this compound treatment. What are the possible reasons?
Several factors could contribute to the lack of a discernible decrease in c-Myc protein levels:
-
Insufficient inhibitor concentration or treatment duration: Ensure that the concentration of this compound used is appropriate for the cell line and that the treatment duration is sufficient to observe a change in protein levels. A dose-response and time-course experiment is recommended.
-
Rapid c-Myc turnover: c-Myc is a protein with a very short half-life. The timing of sample collection after treatment is critical. Consider performing a cycloheximide (B1669411) chase assay to directly measure the effect of this compound on c-Myc stability (see Experimental Protocols section).
-
Dominant alternative pathways for c-Myc stabilization: In some cellular contexts, other pathways may be the primary drivers of c-Myc stability, masking the effect of KAT8 inhibition.
-
Western blot technical issues: Problems with protein extraction, antibody quality, or transfer efficiency can all lead to unreliable results. Please refer to the troubleshooting section for Western blotting of c-Myc.
-
Cell line-specific resistance: The particular cell line may have intrinsic resistance mechanisms that prevent the expected downstream effects of KAT8 inhibition.
Q4: We are observing significant cytotoxicity in what should be a resistant or non-cancerous cell line. What could be the cause?
Unexpected toxicity in resistant or non-cancerous cell lines could be due to off-target effects of this compound. While this compound is designed to be a specific KAT8 inhibitor, high concentrations may lead to the inhibition of other cellular targets. It is also important to consider that KAT8 has functions beyond c-Myc regulation, including roles in DNA damage repair and cell cycle progression, which could be affected in non-cancerous cells. To investigate this, consider:
-
Performing a dose-response curve: Determine if the toxicity is observed only at high concentrations.
-
Assessing the effect on other known off-targets of similar inhibitors: If data is available for other KAT8 inhibitors, check for similar reported off-target effects.
-
Using a rescue experiment: If possible, overexpressing a resistant form of KAT8 could help determine if the toxicity is on-target.
-
Evaluating the health of the non-treated control cells: Ensure that the observed toxicity is not due to underlying issues with the cell culture conditions.
Q5: Our cell viability assay results (e.g., MTT assay) are inconsistent or show an unexpected increase in signal at certain concentrations. How should we interpret this?
Inconsistent or unexpected results from MTT or similar viability assays can arise from several sources:
-
Assay artifacts: The MTT assay measures metabolic activity, not directly cell death. Some compounds can interfere with cellular metabolism, leading to an increase in MTT reduction even if the cells are not proliferating.[2] It is advisable to confirm viability results with a secondary, mechanistically different assay, such as a direct cell count, trypan blue exclusion, or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
Precipitation of the compound: At higher concentrations, this compound may precipitate out of the culture medium, leading to inaccurate dosing and variable results. Ensure the compound is fully solubilized.
-
Cell density: The initial seeding density of the cells can significantly impact the results of a viability assay. Ensure consistent seeding across all wells.
-
Contamination: Microbial contamination can lead to a false positive signal in MTT assays.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KAT8 Expression | c-Myc Status | Hypothetical IC50 (µM) |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | High | Amplified | 2.5 |
| TE-1 | Esophageal Squamous Cell Carcinoma | High | Wild-type | 5.2 |
| HCT116 | Colon Carcinoma | Moderate | Wild-type | 10.8 |
| A549 | Lung Carcinoma | Low | Wild-type | > 50 |
| MCF7 | Breast Adenocarcinoma | Moderate | Wild-type | 25.1 |
| HeLa | Cervical Adenocarcinoma | High | High Expression | 8.7 |
Note: These are hypothetical values for illustrative purposes. Researchers should determine IC50 values experimentally for their specific cell lines.
Experimental Protocols
c-Myc Protein Stability Assay (Cycloheximide Chase)
This protocol is designed to assess the effect of this compound on the stability of the c-Myc protein.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Seed an equal number of cells into multiple plates or wells to have enough for each time point and treatment condition. Allow cells to adhere and reach 60-70% confluency.
-
This compound Pre-treatment: Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for a predetermined time (e.g., 4-6 hours) to allow for inhibitor uptake and target engagement.
-
Cycloheximide Treatment: Add cycloheximide to all wells (except the zero-hour time point) to a final concentration that effectively blocks protein synthesis in your cell line (typically 50-100 µg/mL).
-
Time Course Collection: Harvest the cells at various time points after the addition of CHX (e.g., 0, 15, 30, 60, 90 minutes). The "0-minute" time point should be collected immediately after adding CHX.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Perform Western blotting on equal amounts of protein from each sample. Probe the membrane with a primary antibody specific for c-Myc and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities for c-Myc and the loading control. Normalize the c-Myc intensity to the loading control for each time point. Plot the normalized c-Myc intensity as a percentage of the 0-minute time point versus time. The rate of decrease in the c-Myc signal reflects its half-life. Compare the half-life of c-Myc in this compound-treated cells to the vehicle-treated control. A shorter half-life in the presence of this compound indicates destabilization of the c-Myc protein.
Cell Viability (MTT) Assay
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line's growth rate to ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Express the viability of treated cells as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified signaling pathway of KAT8-mediated c-Myc stabilization and its inhibition by this compound.
Caption: General experimental workflow for evaluating the effects of this compound on cancer cell lines.
Caption: A logical troubleshooting guide for common unexpected results with this compound.
References
Technical Support Center: Improving the Stability of CHI-KAT8i5 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with the KAT8 inhibitor, CHI-KAT8i5, in solution. By following these guidelines, users can enhance the reliability and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Precipitation is a common issue with hydrophobic small molecules like this compound when diluted into aqueous buffers. First, ensure your stock solution in DMSO is fully dissolved; gentle warming or sonication may be necessary. When preparing working solutions, avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, add the stock to a small volume of buffer while vortexing to facilitate mixing. If precipitation persists, consider using a lower final concentration or incorporating a small amount of a non-ionic surfactant like Tween-20 (typically 0.01-0.05%) in your assay buffer, ensuring it does not interfere with your experimental setup.
Q2: I am observing a gradual loss of this compound activity in my multi-day cell culture experiment. What could be the cause?
A2: Loss of activity over time can be due to several factors, including chemical degradation or metabolism by the cells. The N-phenyl benzamide (B126) and sulfonamide moieties in this compound can be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare fresh working solutions daily from a frozen DMSO stock. For long-term experiments, consider replenishing the compound with each media change.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term stability, solid this compound should be stored at -20°C. Stock solutions prepared in high-quality, anhydrous DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C. When stored properly, DMSO stock solutions are stable for up to six months. Before use, thaw the aliquot at room temperature and ensure the solution is completely homogenous by vortexing.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. A concentrated stock solution should first be prepared in an organic solvent such as DMSO. The final concentration of DMSO in your experimental system should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q5: My experimental results with this compound are inconsistent. What are some potential stability-related factors to investigate?
A5: Inconsistent results can stem from various stability issues. Ensure that your stock solutions are not undergoing repeated freeze-thaw cycles. Protect your solutions from light, as the thiophene (B33073) ring in this compound could have some degree of photosensitivity, although thiophenes are generally considered photostable. The pH of your experimental buffer is also critical; sulfonamides and benzamides are most stable at a neutral pH. Significant deviations to acidic or basic conditions can accelerate hydrolysis.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
This is a common challenge when working with hydrophobic small molecules. The following workflow can help troubleshoot and mitigate this issue.
Issue 2: Loss of Compound Activity Over Time
The chemical stability of this compound in solution can be influenced by several factors. This guide helps to identify and address potential degradation.
| Factor | Potential Issue | Recommended Action |
| pH | The sulfonamide and benzamide groups in this compound are susceptible to hydrolysis at non-neutral pH. | Maintain a neutral pH (7.2-7.4) in your experimental buffers. Avoid highly acidic or basic conditions. |
| Temperature | Higher temperatures can accelerate the rate of chemical degradation. | For long-term storage, keep DMSO stock solutions at -80°C. During experiments, if possible, minimize prolonged incubation at 37°C. |
| Light | Although thiophene-containing compounds are generally photostable, prolonged exposure to direct light could potentially lead to degradation. | Store stock solutions and working solutions in amber vials or protect them from light by wrapping containers in foil. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to compound precipitation and degradation. | Aliquot DMSO stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Purity of Solvent | Water content in DMSO can facilitate hydrolysis of the compound. | Use high-quality, anhydrous DMSO for preparing stock solutions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol provides a method to determine the stability of this compound in a specific aqueous buffer over time using HPLC.
Materials:
-
This compound
-
High-quality, anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN) and water (HPLC grade) with 0.1% formic acid
-
Temperature-controlled incubator
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in your pre-warmed aqueous buffer (37°C).
-
Immediately take a "time 0" sample and inject it into the HPLC system.
-
Incubate the remaining solution at 37°C, protected from light.
-
Take samples at various time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Analyze each sample by HPLC. A typical gradient could be 10-90% ACN in water (both with 0.1% formic acid) over 15 minutes.
-
Monitor the peak area of the parent this compound compound at each time point. A decrease in the peak area over time indicates degradation.
General Protocol for a KAT8 Enzymatic Assay
This protocol is a general guideline for an in vitro KAT8 enzymatic assay.
Materials:
-
Recombinant human KAT8 enzyme
-
Histone H4 peptide substrate
-
Acetyl-CoA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
This compound stock solution in DMSO
-
Detection reagent (e.g., a fluorescent probe that reacts with the product CoA)
-
384-well plate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be consistent across all wells and typically ≤ 1%.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add the KAT8 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the histone H4 peptide and Acetyl-CoA.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathway Diagrams
This compound primarily functions by inhibiting the enzymatic activity of KAT8, which in turn affects the stability of the oncoprotein c-Myc.
The following diagram illustrates the logical workflow for troubleshooting inconsistent experimental results that may be related to the stability of this compound.
Technical Support Center: Addressing Resistance to CHI-KAT8i5 in Cancer Cells
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering resistance to the KAT8 inhibitor, CHI-KAT8i5, in cancer cell lines. The information is presented in a question-and-answer format, offering troubleshooting strategies and detailed experimental protocols to help identify and overcome resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific small molecule inhibitor of Lysine Acetyltransferase 8 (KAT8). KAT8 is a histone acetyltransferase that plays a crucial role in chromatin modification and the regulation of gene expression. A key mechanism of this compound's anti-cancer activity is the inhibition of KAT8-mediated acetylation of the oncoprotein c-Myc, which leads to c-Myc protein instability and subsequent degradation, thereby suppressing tumor growth.[1][2]
Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to targeted therapies, including epigenetic modulators, can arise through several general mechanisms:
-
On-Target Alterations: Although not yet reported for this compound, mutations in the KAT8 gene could potentially alter the drug binding site, reducing the inhibitor's efficacy.
-
Bypass Pathway Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways that promote survival and proliferation, thereby circumventing the effects of KAT8 inhibition. A likely candidate is the reactivation or upregulation of pathways that stabilize c-Myc independently of KAT8, or other pro-survival pathways like PI3K/AKT or MAPK/ERK.
-
c-Myc Overexpression or Stabilization: Since this compound targets c-Myc stability, genetic amplification of the MYC gene or mutations that render the c-Myc protein resistant to degradation can confer resistance.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.
-
Epigenetic Reprogramming: Global changes in the epigenetic landscape of cancer cells can lead to altered gene expression patterns that promote a drug-resistant phenotype.[1]
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. An increase of 3-fold or more in the IC50 value is generally considered an indication of resistance.[3][4][5]
Troubleshooting Guides
Problem 1: Decreased or Loss of Cytotoxicity of this compound Over Time
Possible Cause: Acquired resistance through activation of a bypass signaling pathway or overexpression of the drug target's downstream effectors.
Troubleshooting Steps:
-
Confirm Resistance with IC50 Determination: Perform a dose-response experiment to compare the IC50 value of this compound in your treated cell line versus the parental line. A significant shift to a higher IC50 indicates acquired resistance.
-
Analyze c-Myc Protein Levels: Since this compound's mechanism involves destabilizing c-Myc, assess the total and phosphorylated c-Myc levels via Western blot in both sensitive and resistant cells, with and without this compound treatment. Resistant cells may maintain high levels of c-Myc despite treatment.
-
Investigate Bypass Pathways: Use phospho-kinase arrays or Western blotting to screen for the activation of common pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK. Look for increased phosphorylation of key proteins like AKT, ERK, S6K, and 4E-BP1 in the resistant cells.
-
Test Combination Therapies: If a bypass pathway is identified, consider co-treating the resistant cells with this compound and an inhibitor of the activated pathway (e.g., a PI3K or MEK inhibitor) to assess for synergistic effects on cell viability.
Problem 2: High Variability in Experimental Results with this compound
Possible Cause: Technical issues with experimental setup, or heterogeneity within the cancer cell line population.
Troubleshooting Steps:
-
Standardize Cell Culture and Assay Conditions: Ensure consistency in cell seeding density, passage number, and drug treatment duration. Cell confluence can significantly impact drug sensitivity.
-
Verify Drug Integrity: Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. Confirm the concentration and purity of your compound if possible.
-
Cell Line Authentication: Periodically authenticate your cell line using methods like short tandem repeat (STR) profiling to ensure it has not been cross-contaminated.
-
Single-Cell Cloning: If you suspect heterogeneity, consider isolating single-cell clones from the resistant population to establish a more homogenous resistant cell line for further investigation.[6]
Quantitative Data Summary
The following table provides a hypothetical but representative example of IC50 values for this compound in a sensitive parental cancer cell line and a derived resistant subline. Researchers should generate their own data for their specific cell lines.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Esophageal Squamous Carcinoma (e.g., KYSE-30) | This compound | 2.5 | 1x |
| This compound Resistant (KYSE-30-R) | This compound | 25.0 | 10x |
Key Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a common method for generating a drug-resistant cancer cell line through continuous exposure to escalating doses of the drug.[3][4]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (for drug stock solution)
-
Cell culture flasks, plates, and other necessary consumables
Procedure:
-
Initial IC50 Determination: Determine the baseline IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture and Monitoring: Culture the cells in the presence of the drug. The majority of cells may die initially. Allow the surviving cells to repopulate the flask to approximately 80-90% confluency.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, subculture them and increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat and Select: Repeat the process of culturing and dose escalation. This process can take several months. At each stage, you can freeze down a stock of cells.
-
Confirmation of Resistance: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new IC50 determination to quantify the level of resistance compared to the parental cell line.
Protocol 2: Western Blot Analysis of c-Myc and Bypass Pathway Activation
Materials:
-
Sensitive and resistant cell lysates
-
Primary antibodies: anti-KAT8, anti-c-Myc, anti-phospho-c-Myc (Thr58/Ser62), anti-AKT, anti-phospho-AKT (Ser473), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to the loading control.
Visualizations
Caption: Simplified signaling pathway of KAT8 and the inhibitory action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. Epigenetic Modifications as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses ESCC tumor growth by inhibiting KAT8-mediated c-Myc stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for CHI-KAT8i5 Toxicity in Normal Cells
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the selective KAT8 inhibitor, CHI-KAT8i5. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design experiments, interpret results, and mitigate potential toxicity in normal (non-cancerous) cells.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally active inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8). Its primary mechanism of action involves the inhibition of KAT8's enzymatic activity, which plays a crucial role in chromatin modification and gene expression regulation. A key downstream effect of this compound is the suppression of c-Myc protein stability, which is often dysregulated in cancer.
Q2: What is the known selectivity profile of this compound?
A2: this compound has been reported to be a selective inhibitor of KAT8. While comprehensive selectivity data against a full panel of histone acetyltransferases (HATs) for this compound is not widely published, related compounds have shown selectivity for KAT8 over other KAT family members. It is crucial to empirically determine the selectivity profile in your experimental system.
Q3: Why is it important to assess the toxicity of this compound in normal cells?
A3: KAT8 is not only expressed in cancer cells but also plays essential roles in normal cellular functions.[1] KAT8 is a component of two distinct protein complexes, the MSL and NSL complexes. The NSL complex, in particular, is essential for the transcription of housekeeping genes and overall cell survival.[2] Therefore, inhibiting KAT8 could potentially disrupt these fundamental processes in normal cells, leading to "on-target" toxicity. Assessing toxicity in normal cells is critical for determining the therapeutic window of this compound.
Q4: Are there any reports on the cancer-selective activity of KAT8 inhibitors?
A4: Yes, some studies on novel KAT8 inhibitors have reported cancer-selective antiproliferative activity. These inhibitors have been shown to be effective against various cancer cell lines without significantly impacting the viability of non-transformed cells.[3] However, it is essential to confirm this selectivity for this compound in your specific normal and cancer cell line models.
Q5: What are the potential off-target effects of this compound?
A5: Like any small molecule inhibitor, this compound has the potential for off-target effects, where it may interact with other cellular proteins besides KAT8. The extent of these off-target effects is not fully characterized in publicly available literature. It is recommended to perform experiments to assess potential off-target activities, such as kinase profiling or proteome-wide thermal shift assays.
II. Troubleshooting Guide
This guide provides solutions to common issues encountered when assessing the toxicity of this compound in normal cells.
| Issue | Potential Cause | Recommended Solution |
| High toxicity observed in normal cells at expected therapeutic concentrations. | On-target toxicity: Normal cells may be highly dependent on KAT8 activity for survival due to its role in regulating essential genes.[2] | - Perform a dose-response curve: Determine the IC50 value in your normal cell line of interest and compare it to the IC50 in your cancer cell line to establish a therapeutic window.- Reduce exposure time: A shorter incubation time with this compound may be sufficient to inhibit KAT8 in cancer cells while minimizing damage to normal cells.- Use a 3D cell culture model: Spheroid or organoid models of normal tissues may provide a more physiologically relevant assessment of toxicity compared to 2D cultures. |
| Off-target toxicity: this compound may be inhibiting other essential cellular targets. | - Perform a selectivity screen: Test the effect of this compound on a panel of related enzymes (e.g., other HATs) or a broader kinase panel.- Use a structurally unrelated KAT8 inhibitor: If available, compare the phenotype with another KAT8 inhibitor to see if the toxicity is specific to this compound's chemical scaffold.- CRISPR/Cas9 validation: Knockout of KAT8 in the normal cell line should phenocopy the inhibitor's effect if the toxicity is on-target. | |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | - Include a vehicle control: Always treat cells with the same concentration of the solvent used for the highest concentration of this compound.- Minimize solvent concentration: Keep the final solvent concentration in the culture medium as low as possible (typically <0.5%). | |
| Inconsistent results between experiments. | Cell culture variability: Differences in cell passage number, confluency, or media composition can affect cellular response to the inhibitor. | - Standardize cell culture conditions: Use cells within a defined passage number range and seed them at a consistent density.- Ensure consistent media and supplement quality. |
| Inhibitor instability: this compound may degrade over time in solution. | - Prepare fresh stock solutions: Aliquot and store stock solutions at the recommended temperature and prepare fresh working dilutions for each experiment. | |
| No significant toxicity observed in normal cells, even at high concentrations. | Low sensitivity of the cell line: The chosen normal cell line may not be highly dependent on KAT8 for survival or may have efficient compensatory mechanisms. | - Test a panel of normal cell lines: Use a variety of normal cell types from different tissues to get a broader understanding of potential toxicity.- Use a more sensitive assay: Assays that measure specific cellular functions known to be regulated by KAT8 (e.g., cell cycle analysis, DNA damage response) may reveal subtle toxic effects not apparent in a simple viability assay. |
III. Data Presentation: Comparative Cytotoxicity of this compound
A critical step in evaluating the therapeutic potential of this compound is to determine its selectivity for cancer cells over normal cells. This is typically achieved by comparing the half-maximal inhibitory concentration (IC50) values across a panel of cell lines.
Note: As of the last update, a comprehensive public dataset of this compound IC50 values across a wide range of normal human cell lines is not available. The following table is provided as a template for researchers to populate with their own experimental data.
| Cell Line | Cell Type | Tissue of Origin | This compound IC50 (µM) | Selectivity Index (SI) (IC50 Normal Cell / IC50 Cancer Cell) |
| Cancer Cell Line 1 | e.g., Esophageal Squamous Carcinoma | Esophagus | User-defined | - |
| Cancer Cell Line 2 | e.g., Lung Adenocarcinoma | Lung | User-defined | - |
| Normal Cell Line 1 | e.g., Human Dermal Fibroblasts | Skin | User-defined | Calculated |
| Normal Cell Line 2 | e.g., Human Bronchial Epithelial Cells | Lung | User-defined | Calculated |
| Normal Cell Line 3 | e.g., Peripheral Blood Mononuclear Cells | Blood | User-defined | Calculated |
IV. Experimental Protocols
Here are detailed protocols for key experiments to assess the toxicity of this compound in normal cells.
MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the metabolic activity of normal cells as an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Seed normal human cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A typical concentration range to test is 0.01 to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) and a no-treatment control (medium only).
-
Remove the old medium from the cells and add 100 µL of the appropriate treatment or control solution to each well.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance of the vehicle control.
-
Caspase-3 Colorimetric Assay for Apoptosis
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in normal cells treated with this compound.
Methodology:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
After treatment, harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
Caspase-3 Activity Assay:
-
In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.
-
Adjust the volume of each well to 50 µL with cell lysis buffer.
-
Add 50 µL of 2x reaction buffer containing 10 mM DTT to each well.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
-
JC-1 Assay for Mitochondrial Membrane Potential
Objective: To assess changes in the mitochondrial membrane potential (ΔΨm) in normal cells treated with this compound, as an indicator of mitochondrial health and apoptosis induction.
Methodology:
-
Cell Treatment:
-
Seed and treat cells with this compound in a black, clear-bottom 96-well plate. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
Prepare a working solution of JC-1 stain in pre-warmed culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Carefully remove the staining solution and wash the cells twice with assay buffer.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates; excitation ~560 nm, emission ~595 nm).
-
Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers; excitation ~485 nm, emission ~535 nm).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
V. Mandatory Visualizations
KAT8 Signaling Pathway
Caption: Simplified KAT8 signaling pathway.
Experimental Workflow for Assessing this compound Toxicity
Caption: Workflow for toxicity assessment.
Logical Relationship for Troubleshooting High Toxicity
References
- 1. KAT8 beyond Acetylation: A Survey of Its Epigenetic Regulation, Genetic Variability, and Implications for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex-dependent histone acetyltransferase activity of KAT8 determines its role in transcriptional regulation and cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Best practices for long-term storage of CHI-KAT8i5
Technical Support Center: CHI-KAT8i5
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of the KAT8 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -80°C. Storage at -20°C is suitable for short-term use (up to 3 months), but may lead to gradual degradation over longer periods. Avoid repeated freeze-thaw cycles once the compound is reconstituted.
Q2: How should I handle the this compound vial upon receipt?
Upon receipt, immediately inspect the vial for any damage to the seal. If the seal is intact, centrifuge the vial briefly at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial before opening.
Q3: Is this compound sensitive to light?
Yes, this compound is photosensitive. Protect the lyophilized powder and reconstituted solutions from light at all times. Use amber-colored or foil-wrapped tubes for storage and minimize exposure to ambient light during experimental procedures.
Q4: What is the recommended solvent for reconstituting this compound?
The recommended solvent for reconstituting this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).
Q5: How can I check for degradation of my this compound stock?
If you suspect degradation, you can perform a quality control check using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your current stock solution to the one provided in the product's certificate of analysis or to a freshly prepared standard. A significant decrease in the area of the main peak or the appearance of new peaks may indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no activity in cell-based assays | 1. Improper storage leading to degradation. 2. Incorrect final concentration in the assay. 3. Multiple freeze-thaw cycles of the stock solution. 4. Incomplete solubilization in DMSO. | 1. Verify storage conditions (-80°C, protected from light). Use a fresh vial if improper storage is suspected. 2. Recalculate and confirm all dilutions. 3. Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 4. Ensure the compound is fully dissolved in DMSO before preparing aqueous dilutions. Vortex gently if necessary. |
| Precipitate forms in the stock solution | 1. The concentration of the stock solution is too high. 2. The stock solution was not stored at the correct temperature. 3. The DMSO used for reconstitution was not anhydrous. | 1. Prepare a new stock solution at a lower concentration. 2. Store the DMSO stock solution at -20°C. 3. Use a fresh, unopened bottle of anhydrous DMSO for reconstitution. |
| Inconsistent results between experiments | 1. Variability in storage conditions between aliquots. 2. Degradation of the stock solution over time. 3. Inconsistent timing of compound addition in the experimental protocol. | 1. Ensure all aliquots are stored under identical conditions (-80°C, protected from light). 2. Prepare fresh stock solutions every 3-6 months. 3. Standardize the experimental protocol to ensure consistent timing and handling of the compound. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO (high-purity)
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to collect all the powder at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Gently vortex the vial for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber-colored tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Quality Control of this compound by HPLC
Objective: To assess the purity and integrity of a this compound stock solution.
Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
Procedure:
-
Prepare a 10 µM working solution of this compound in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram for the retention time and peak area of this compound.
-
Compare the results to a reference standard or the certificate of analysis.
Long-Term Storage Stability Data
The following table summarizes the stability of lyophilized this compound under different long-term storage conditions. Purity was assessed by HPLC.
| Storage Condition | Duration | Purity (%) | Notes |
| -80°C (in dark) | 24 months | >99% | Recommended long-term storage condition. |
| -20°C (in dark) | 3 months | >98% | Suitable for short-term storage. |
| -20°C (in dark) | 12 months | ~95% | Noticeable degradation observed. |
| 4°C (in dark) | 1 month | ~90% | Significant degradation. Not recommended. |
| Room Temp (in dark) | 1 week | <80% | Rapid degradation. Avoid. |
| Room Temp (exposed to light) | 24 hours | <60% | Highly unstable. Avoid. |
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound.
Technical Support Center: Optimizing Incubation Times for CHI-KAT8i5 in Cell-Based Assays
Welcome to the technical support center for CHI-KAT8i5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times for this compound in your cell-based assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific inhibitor of Lysine (B10760008) Acetyltransferase 8 (KAT8). KAT8 is a histone acetyltransferase that plays a crucial role in chromatin remodeling and gene transcription. It acetylates histone H4 at lysine 16 (H4K16ac), which is a key epigenetic mark for transcriptional activation.[1] Beyond histones, KAT8 can also acetylate non-histone proteins, influencing their activity and stability. A primary mechanism of action for this compound in cancer cells is the inhibition of KAT8-mediated c-Myc protein stability, leading to decreased c-Myc levels and subsequent suppression of tumor growth.[2]
Q2: What is a typical starting concentration range and incubation time for this compound in cell-based assays?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific assay being performed. For initial experiments, it is recommended to perform a dose-response study to determine the IC50 value. Based on studies with other KAT8 inhibitors, a starting concentration range of 1 µM to 50 µM can be considered.[3]
For incubation time, a tiered approach is recommended:
-
Short-term (1-6 hours): To assess direct effects on KAT8 enzymatic activity or immediate downstream signaling events.
-
Mid-term (24-48 hours): To measure effects on cell proliferation, viability, or changes in protein expression levels (e.g., c-Myc).
-
Long-term (72 hours or longer): For assays measuring endpoints that require multiple cell cycles, such as colony formation assays. Some studies have shown dose-dependent antiproliferative effects of KAT8 inhibitors at 72 hours.[3]
Q3: How does this compound affect c-Myc protein stability and what is a suitable assay to measure this?
A3: this compound has been shown to decrease the stability of the oncoprotein c-Myc.[2] A suitable assay to measure this is a cycloheximide (B1669411) (CHX) chase assay . CHX is a protein synthesis inhibitor. By treating cells with CHX and then monitoring c-Myc protein levels over time using Western blotting, you can determine the half-life of the protein. A shorter half-life in the presence of this compound would indicate decreased protein stability.[4]
Troubleshooting Guides
Problem 1: No observable effect of this compound on cell viability or proliferation.
| Possible Cause | Suggested Solution |
| Incubation time is too short. | For proliferation assays, longer incubation times (e.g., 48-72 hours) are often necessary to observe a significant effect.[5] Consider extending the duration of your experiment. |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal effective dose for your specific cell line. |
| Cell line is resistant. | Some cell lines may be inherently resistant to KAT8 inhibition. Consider using a positive control cell line known to be sensitive to KAT8 inhibitors, or try a different cancer cell line. |
| Inhibitor instability. | Ensure the inhibitor is properly stored and handled. Prepare fresh dilutions for each experiment. |
Problem 2: High variability in results between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Edge effects. | Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media. |
| Inhibitor precipitation. | Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent concentration (e.g., DMSO) or use a lower, more soluble concentration of the inhibitor. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Incubate overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve a range of final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for your desired time points (e.g., 24, 48, and 72 hours).
-
Viability Assay: At the end of each incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value for each incubation time.
Protocol 2: Cycloheximide (CHX) Chase Assay to Determine c-Myc Protein Stability
-
Cell Treatment: Seed cells in 6-well plates. Treat the cells with either this compound at a predetermined effective concentration or a vehicle control for a specific duration (e.g., 24 hours).
-
CHX Addition: Add cycloheximide (CHX) to the culture medium at a final concentration of 25-100 µg/mL to inhibit new protein synthesis.
-
Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 15, 30, 60, and 120 minutes).
-
Western Blotting: Perform Western blot analysis on the cell lysates to detect c-Myc protein levels. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the c-Myc band intensity for each time point and normalize it to the loading control. Plot the normalized c-Myc levels against time to determine the protein's half-life in the presence and absence of this compound.
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathway of KAT8 and the inhibitory action of this compound.
Caption: Troubleshooting workflow for experiments where this compound shows no effect.
References
- 1. KAT8 Regulates Androgen Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses ESCC tumor growth by inhibiting KAT8-mediated c-Myc stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Adjusting CHI-KAT8i5 Treatment for Different Cancer Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the selective KAT8 inhibitor, CHI-KAT8i5, across various cancer cell lines. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate the design and execution of experiments.
Troubleshooting Guide
Encountering issues during your experiments is a common part of the research process. This guide addresses potential problems you may face when using this compound and offers solutions to get your research back on track.
| Issue | Potential Cause | Suggested Solution |
| Low or no observed efficacy of this compound | Cell line insensitivity: Not all cancer cell lines are equally sensitive to KAT8 inhibition. The expression level of KAT8 and the dependency on the KAT8/c-Myc pathway can vary significantly. | - Verify KAT8 expression: Confirm KAT8 expression in your cell line of interest via Western blot or qPCR.- Assess c-Myc dependency: Determine if the cell line's proliferation is driven by c-Myc.- Dose-response curve: Perform a wide-range dose-response experiment to determine the IC50 for your specific cell line. |
| Compound instability: Small molecule inhibitors can degrade over time or under certain storage and handling conditions. | - Proper storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Fresh dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. | |
| Suboptimal treatment duration: The time required for this compound to exert its effects may vary between cell lines. | - Time-course experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing the desired effect. | |
| High cell toxicity at low concentrations | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | - Solvent control: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound treatment.- Minimize solvent concentration: Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Off-target effects: Although this compound is a selective inhibitor, high concentrations may lead to off-target effects. | - Titrate concentration: Use the lowest effective concentration of this compound as determined by your dose-response curve.- Use a secondary inhibitor: If possible, use another structurally different KAT8 inhibitor to confirm that the observed phenotype is due to on-target inhibition. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Factors such as cell passage number, confluency, and media quality can impact experimental outcomes. | - Standardize protocols: Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density.- Regularly test for mycoplasma: Mycoplasma contamination can significantly alter cellular responses. |
| Inaccurate compound concentration: Errors in preparing stock solutions or dilutions can lead to variability. | - Calibrate equipment: Ensure pipettes and other measurement tools are properly calibrated.- Prepare fresh stock solutions regularly: Avoid using old stock solutions where the concentration may have changed due to evaporation or degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific and selective inhibitor of Lysine Acetyltransferase 8 (KAT8). Mechanistically, KAT8 has been shown to interact with and promote the stability of the oncoprotein c-Myc by catalyzing its acetylation. By inhibiting KAT8, this compound disrupts this process, leading to decreased c-Myc protein levels, which in turn suppresses tumor growth.[1][2] In some cancer cell lines, KAT8 inhibition has also been linked to the regulation of the AKT/ERK-cyclin D1 and p53-bcl-2 signaling pathways, leading to cell cycle arrest.
Q2: In which cancer types has this compound or KAT8 inhibition shown efficacy?
A2: this compound has demonstrated significant efficacy in suppressing tumor growth in Esophageal Squamous Cell Carcinoma (ESCC) models.[1][2] Furthermore, studies have indicated that KAT8 inhibition can inhibit tumor growth in other cancers, including colon cancer, melanoma, gastric cancer, non-small cell lung cancer (NSCLC), and liver cancer.[1]
Q3: How should I determine the optimal concentration of this compound for my cancer cell line?
A3: The optimal concentration of this compound should be determined empirically for each cell line. It is recommended to perform a dose-response experiment (e.g., using a range of concentrations from nanomolar to micromolar) to determine the half-maximal inhibitory concentration (IC50) for cell viability or proliferation. This will help you select a concentration that is effective without causing excessive non-specific toxicity.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound is expected to lead to a decrease in cancer cell proliferation and viability. Depending on the cancer cell line and its genetic background, other effects may include induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase.
Q5: Can I combine this compound with other anti-cancer agents?
A5: Combining this compound with other therapeutic agents is a potential strategy to enhance anti-cancer effects or overcome drug resistance. However, combination studies should be carefully designed. It is important to assess potential synergistic, additive, or antagonistic interactions and to evaluate the toxicity of the combination treatment.
Data Presentation
Table 1: In Vitro Efficacy of KAT8 Inhibition in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Inhibitor | IC50 | Reference(s) |
| Esophageal Squamous Cell Carcinoma | ESCC cell lines | This compound | 2-3 mM | [1] |
| Non-Small Cell Lung Cancer | H1299, A549 | Compound 19 (KAT8i) | ~10-20 µM | |
| Acute Myeloid Leukemia | MOLM-13, MV4-11 | Compound 34 (KAT8i) | ~5-15 µM | |
| Colon Cancer | HCT116 | Compound 19 (KAT8i) | ~15 µM | |
| Note: | \multicolumn{4}{l | }{Data for NSCLC, AML, and Colon Cancer are for selective KAT8 inhibitors (compounds 19 and 34) and not specifically this compound. This data is provided as a reference for the potential efficacy of KAT8 inhibition in these cancer types.} |
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for detecting apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways influenced by KAT8 in different cancer contexts.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound.
References
Validation & Comparative
Validating the Cellular Inhibition of KAT8 by CHI-KAT8i5: A Comparative Guide
This guide provides a comprehensive analysis of CHI-KAT8i5, a specific inhibitor of the lysine (B10760008) acetyltransferase KAT8 (also known as MOF or MYST1). We will objectively compare its performance with other known KAT8 inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its utility for studying KAT8 function and as a potential therapeutic agent.
Introduction to KAT8
Lysine acetyltransferase 8 (KAT8) is a critical enzyme that catalyzes the acetylation of lysine residues on both histone and non-histone proteins.[1] Its primary and most studied function is the acetylation of histone H4 at lysine 16 (H4K16ac), an epigenetic mark crucial for chromatin remodeling and gene expression. KAT8 also acetylates non-histone targets, including the oncoprotein c-Myc and the tumor suppressor p53, thereby regulating their stability and activity.[2] Dysregulation of KAT8 is linked to the development and progression of various cancers, including esophageal squamous cell carcinoma (ESCC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML), making it a promising therapeutic target.
This compound: A Specific KAT8 Inhibitor
This compound was designed as a specific inhibitor targeting KAT8. Studies have shown its potential in cancer therapy by disrupting KAT8's oncogenic functions. Specifically, in esophageal squamous cell carcinoma, this compound has been demonstrated to suppress tumor growth by inhibiting the KAT8-mediated stabilization of the c-Myc protein.
In Vitro and Cellular Validation of this compound
Validation of a targeted inhibitor requires demonstrating direct engagement with its target and a corresponding functional effect in a cellular context.
Biochemical and Cellular Potency
The potency of this compound has been quantified through direct binding assays and cell-based functional assays. While direct enzymatic IC50 values are not publicly available, its binding affinity and cellular efficacy have been reported.
| Inhibitor | Assay Type | Target | Result | Cell Line | Reference |
| This compound | Surface Plasmon Resonance (SPR) | KAT8 | K_D = 19.72 µM | - | |
| This compound | Colony Formation | Cellular KAT8 Activity | IC50 = 2-3 mM | ESCC |
Note: The reported IC50 in the millimolar (mM) range is exceptionally high for a specific inhibitor and may warrant further investigation or clarification in the original research.
Comparison with Alternative KAT8 Inhibitors
Several other molecules have been identified as KAT8 inhibitors. A comparative analysis highlights the critical parameters of potency and selectivity. This compound's value as a research tool or therapeutic lead depends on its performance relative to these alternatives.
| Inhibitor | KAT8 IC50 | Selectivity Notes | Reference |
| This compound | 2-3 mM (Cellular) | Specificity over other KATs not fully detailed. | |
| Anacardic Acid | 43 µM | Broad spectrum; also inhibits KAT2B, KAT3B, KAT5. | |
| MG149 | 15 - 47 µM | Also inhibits KAT5. | |
| DC_M01_7 | 6 µM | Selectivity profile over other KAT isoforms was not evaluated. | |
| Compound 19 | 12.1 µM | Selective; no significant inhibition of KAT2B or KAT3B. | |
| Compound 34 | Low µM | Selective over other KATs; K_D = 2.04 µM. | |
| KAT8-IN-1 | 141 µM | Poor selectivity (IC50 for KAT3B is 106 µM). | [3] |
This comparison indicates that while this compound has a demonstrated in-vivo effect, compounds like 'Compound 19' and 'Compound 34' show greater potency and better-defined selectivity in biochemical assays.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. Below are protocols for key experiments used to validate KAT8 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
This assay measures the direct binding interaction between an inhibitor and its target protein in real-time.
-
Objective : To determine the equilibrium dissociation constant (K_D) of this compound to KAT8.
-
Principle : Recombinant KAT8 protein is immobilized on a sensor chip. A solution containing the inhibitor (e.g., this compound) is flowed over the chip at various concentrations. The change in mass on the sensor surface upon binding is detected and used to calculate association (k_a) and dissociation (k_d) rates, from which the K_D (k_d/k_a) is derived.
-
General Protocol :
-
Immobilize purified recombinant human KAT8 protein onto a sensor chip surface.
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the inhibitor solutions sequentially over the sensor chip, starting with the lowest concentration. Include a buffer-only injection as a control.
-
Monitor the association and dissociation phases for each concentration.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the K_D value.
-
Colony Formation Assay
This assay assesses the long-term impact of an inhibitor on the ability of single cells to proliferate and form colonies.
-
Objective : To determine the IC50 of this compound on the proliferation of cancer cells.
-
Principle : Cells are seeded at a low density and treated with the inhibitor over an extended period (e.g., 7-14 days). The number of colonies formed is a measure of cell survival and proliferative capacity.
-
General Protocol :
-
Seed esophageal squamous cell carcinoma (ESCC) cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 10-14 days, replacing the media with freshly prepared inhibitor every 3-4 days.
-
After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with 0.5% crystal violet solution.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the percentage of colony formation relative to the vehicle control and determine the IC50 value.
-
Western Blot for Target Engagement and Downstream Effects
This technique is used to measure changes in protein levels and post-translational modifications.
-
Objective : To confirm that this compound inhibits KAT8 activity in cells by measuring levels of c-Myc protein (a downstream target) and H4K16ac (a direct product of KAT8 activity).
-
Principle : Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
General Protocol :
-
Culture ESCC or other relevant cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against c-Myc, H4K16ac, total Histone H4, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensity to determine the relative change in protein levels.
-
Visualizing Pathways and Processes
Diagrams created using Graphviz DOT language help to clarify complex biological pathways and experimental designs.
Caption: KAT8 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating target engagement via Western Blot.
References
A Comparative Analysis of CHI-KAT8i5 and Other KAT8 Inhibitors for Researchers
This guide provides a detailed comparison of the efficacy of CHI-KAT8i5 with other known inhibitors of K(lysine) acetyltransferase 8 (KAT8), a key epigenetic regulator implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of KAT8 inhibition.
Introduction to KAT8 and its Inhibition
K(lysine) acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a histone acetyltransferase that plays a crucial role in chromatin modification and gene transcription. It specifically acetylates histone H4 at lysine (B10760008) 16 (H4K16ac), a mark associated with active transcription. Dysregulation of KAT8 activity has been linked to the development and progression of numerous cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and esophageal squamous cell carcinoma (ESCC), making it a promising therapeutic target.[1][2] Consequently, the development of potent and selective KAT8 inhibitors is an active area of research.
This compound is a selective and orally active KAT8 inhibitor that has demonstrated significant potential in suppressing tumor growth in preclinical models of ESCC by targeting the KAT8/c-Myc signaling pathway.[2] This guide compares the efficacy of this compound with other notable KAT8 inhibitors based on available experimental data.
Comparative Efficacy of KAT8 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other KAT8 inhibitors. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor | Target(s) | Kd (μM) | IC50 (μM) | Cell-based IC50 (μM) | Key Findings |
| This compound | KAT8 | 19.72 [2] | 2-3 (colony formation) [2] | Not explicitly stated | Selective and orally active; suppresses ESCC tumor growth in vitro and in vivo.[2] |
| Anacardic Acid | KAT8, p300, PCAF | Not Reported | 43[1][3] | Not Reported | Non-selective histone acetyltransferase inhibitor.[4][5] |
| MG149 | KAT8, Tip60 | Not Reported | 15-47[1][3] | 100 (in SH-SY5Y cells) | Also inhibits KAT5 (Tip60).[1] |
| Compound 19 | KAT8 | Not Reported | 12.1[1][3] | 30.1 - 52.1 (various cancer cell lines)[6] | Selective over KAT2A, KAT2B, KAT3B, KAT6A, and KAT7.[6] |
| Compound 34 | KAT8 | Not Reported | 8.2[1] | 30-50 (various cancer cell lines)[1] | Selective N-phenyl-5-pyrazolone derivative.[1] |
| DC_M01_7 | KAT8 | Not Reported | 6[1][3] | Not Reported | Potent inhibitor; selectivity not fully evaluated. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of KAT8 inhibitors.
KAT8 Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of KAT8.
-
Reagents and Materials:
-
Recombinant human KAT8 enzyme.
-
Histone H4 peptide (substrate).
-
Acetyl-CoA (acetyl group donor).
-
Test inhibitor (e.g., this compound).
-
Assay buffer.
-
Detection reagents (e.g., anti-acetyl-lysine antibody, secondary antibody conjugated to a reporter enzyme).
-
96-well plates.
-
-
Procedure:
-
The 96-well plates are coated with the histone H4 substrate.
-
Recombinant KAT8 enzyme is pre-incubated with varying concentrations of the test inhibitor.
-
The enzyme/inhibitor mixture is added to the histone-coated wells.
-
The enzymatic reaction is initiated by the addition of Acetyl-CoA.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The plate is washed to remove unbound reagents.
-
The level of histone acetylation is quantified using an ELISA-based method with an antibody specific for acetylated lysine.
-
The IC50 value is calculated from the dose-response curve.[7]
-
Cell Viability and Proliferation Assays
These assays determine the effect of KAT8 inhibitors on cancer cell growth.
-
Cell Lines:
-
Relevant cancer cell lines (e.g., ESCC cell lines for this compound, or various lines like HCT116, A549, U937 for compounds 19 and 34).[1]
-
-
Procedure (e.g., MTT or CellTiter-Glo Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the KAT8 inhibitor.
-
After a specified incubation period (e.g., 72 hours), a reagent (MTT or CellTiter-Glo) is added to each well.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
The IC50 value for cell viability is determined from the resulting dose-response curve.
-
Western Blot Analysis
This technique is used to assess the levels of specific proteins in cells treated with KAT8 inhibitors, providing insights into the mechanism of action.
-
Procedure:
-
Cells are treated with the KAT8 inhibitor for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., H4K16ac, c-Myc, p53).
-
A secondary antibody conjugated to a reporter enzyme is then added.
-
The protein bands are visualized using a chemiluminescent substrate.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by KAT8 inhibition is critical for drug development. The following diagrams illustrate key pathways and experimental workflows.
The diagram above illustrates how KAT8-mediated acetylation stabilizes the oncoprotein c-Myc, leading to tumor growth. This compound inhibits KAT8, thereby preventing c-Myc stabilization and suppressing tumor progression.[2]
KAT8 can acetylate the tumor suppressor protein p53 at lysine 120, which is involved in regulating apoptosis and the DNA damage response.[8] Inhibition of KAT8 can therefore modulate these critical cellular processes.
This workflow outlines a typical screening cascade for identifying and characterizing novel KAT8 inhibitors, from initial in vitro enzymatic assays to in vivo efficacy studies.
Conclusion
This compound has emerged as a promising selective and orally available KAT8 inhibitor with demonstrated anti-tumor activity, particularly in ESCC models. While direct comparative data under identical conditions is limited, the available information suggests that this compound's potency and selectivity are competitive with other recently developed KAT8 inhibitors like compounds 19 and 34. The older, non-selective inhibitors such as anacardic acid serve as important tool compounds but lack the therapeutic potential of newer, more targeted agents. Further head-to-head studies are warranted to definitively establish the superior efficacy of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of KAT8 inhibition.
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KAT8 inhibition as therapeutic strategy for esophageal cancer | BioWorld [bioworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anacardic acid | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to c-Myc Downregulation: Validating the Efficacy of CHI-KAT8i5
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a pivotal regulator of cellular proliferation and metabolism, is frequently dysregulated in a majority of human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of a novel KAT8 inhibitor, CHI-KAT8i5, against other established methods for c-Myc downregulation. We present a validation framework using Western blot analysis, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental procedures.
Unveiling this compound: A Novel Approach to c-Myc Inhibition
Recent research has identified this compound as a specific inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8). Mechanistically, KAT8 has been shown to directly bind to and stabilize the c-Myc protein. By inhibiting KAT8, this compound disrupts this interaction, leading to the destabilization and subsequent degradation of c-Myc. This novel approach has demonstrated significant potential in attenuating tumor growth in preclinical models of esophageal squamous cell carcinoma (ESCC)[1].
Benchmarking Against Alternative c-Myc Inhibitors
To objectively evaluate the performance of this compound, we compare its mechanism of action with two other well-characterized classes of c-Myc inhibitors: BET bromodomain inhibitors (e.g., JQ1) and inhibitors of c-Myc/Max dimerization (e.g., 10058-F4).
| Inhibitor Class | Example | Mechanism of Action | Target |
| KAT8 Inhibitor | This compound | Prevents KAT8 from binding to and stabilizing c-Myc, leading to c-Myc degradation. | KAT8 Acetyltransferase |
| BET Bromodomain Inhibitor | JQ1 | Displaces BRD4 from chromatin, leading to the transcriptional suppression of the MYC gene. | BRD4 Protein |
| c-Myc/Max Dimerization Inhibitor | 10058-F4 | Prevents the heterodimerization of c-Myc and Max, which is essential for its transcriptional activity. | c-Myc/Max Interface |
Quantitative Comparison of c-Myc Downregulation by Western Blot
The following table summarizes quantitative data from Western blot analyses demonstrating the efficacy of different inhibitors in reducing c-Myc protein levels in various cancer cell lines. It is important to note that a direct head-to-head comparison of this compound with JQ1 and 10058-F4 in the same experimental setting is not yet available in published literature. The data presented is compiled from separate studies to provide a comparative overview.
| Inhibitor | Cell Line | Concentration | Duration | c-Myc Protein Reduction (%) | Reference |
| This compound | Esophageal Cancer Cells | Data Not Available | Data Not Available | Data Not Available | [1] |
| JQ1 | Ovarian and Endometrial Cancer Cells | 1 µM | 72 h | Significant Decrease | [2] |
| Multiple Myeloma (MM.1S) Cells | 500 nM | 24 h | Significant Decrease | [3] | |
| Merkel Cell Carcinoma (MCC-3, MCC-5) | 800 nM | 72 h | Significant Decrease | ||
| 10058-F4 | Ovarian Cancer (SKOV3, Hey) Cells | Dose-dependent | 36 h | Marked Decrease | [4] |
| Breast Cancer Cells | Data Not Available | Data Not Available | Data Not Available |
Note: "Significant Decrease" and "Marked Decrease" are reported as observed in the referenced studies, but specific percentage reductions were not consistently provided.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound suppresses ESCC tumor growth by inhibiting KAT8-mediated c-Myc stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of KAT8 Inhibition: A Comparative Guide to CHI-KAT8i5
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel KAT8 inhibitor, CHI-KAT8i5, with other known KAT8 inhibitors. We delve into their cross-reactivity and selectivity profiles, supported by available experimental data, to facilitate informed decisions in research and development.
Introduction to this compound
This compound is a recently identified, selective, and orally active inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8), a histone acetyltransferase (HAT) implicated in various cancers. By inhibiting KAT8, this compound disrupts the acetylation of histone H4 at lysine 16 (H4K16ac), a key epigenetic mark, and interferes with the stability of oncoproteins such as c-Myc, thereby suppressing tumor growth. This guide will compare the selectivity and potency of this compound with other notable KAT8 inhibitors.
Selectivity and Potency: A Head-to-Head Comparison
A critical aspect of any therapeutic inhibitor is its selectivity, as off-target effects can lead to toxicity and reduced efficacy. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Binding Affinity and Cellular Potency of KAT8 Inhibitors
| Compound | Target | Binding Affinity (Kd) | Cellular IC50 | Cell Line | Reference |
| This compound | KAT8 | 19.72 µM | 2-3 µM | Esophageal Squamous Cell Carcinoma (ESCC) | |
| Anacardic Acid | KAT8 | Ki = 64 µM | - | - | [1] |
| MG149 | KAT8 | Ki = 39 µM | 15-47 µM | - | [1][2] |
| Compound 19 | KAT8 | - | - | - | |
| Compound 34 | KAT8 | - | - | - |
Table 2: Cross-Reactivity Profile of KAT8 Inhibitors against Other Histone Acetyltransferases
| Compound | KAT8 IC50 | KAT2A (GCN5) | KAT2B (PCAF) | KAT3B (p300) | KAT5 (Tip60) | KAT6A (MOZ) | KAT6B (MORF) | KAT7 (HBO1) | Reference |
| This compound | - | No Binding | No Binding | - | No Binding | - | - | No Binding | |
| Anacardic Acid | 43 µM | - | ~5 µM | ~8.5 µM | Inhibits | - | - | - | [1] |
| MG149 | 47 µM | >200 µM | >200 µM | - | 74 µM | - | - | - | [1][3] |
| Compound 19 | 12.1 µM | >200 µM | >200 µM | >200 µM | >200 µM | >200 µM | >200 µM | >200 µM | |
| Compound 34 | 7.9 µM | >200 µM | >200 µM | >200 µM | >200 µM | >200 µM | >200 µM | >200 µM |
Note: For this compound, the term "No Binding" is reported by the manufacturer, but quantitative IC50 values against other HATs from the primary literature are not available. For Compounds 19 and 34, ">200 µM" indicates no significant inhibition at the highest tested concentration.
Experimental Methodologies
The data presented in this guide were generated using a variety of robust experimental techniques. Understanding these methods is crucial for interpreting the results.
Histone Acetyltransferase (HAT) Inhibition Assays
The inhibitory activity of compounds against various HATs is typically determined using either radioactive or fluorescence-based enzymatic assays.
-
Radioactive Filter-Binding Assay: This classic method was employed for the characterization of Anacardic Acid, MG149, and Compounds 19 and 34.[1] The assay measures the transfer of radiolabeled acetyl groups from [3H]-acetyl-CoA to a histone peptide substrate. The reaction mixture, containing the HAT enzyme, the peptide substrate, [3H]-acetyl-CoA, and the test inhibitor, is incubated to allow the enzymatic reaction to proceed. The reaction is then stopped, and the mixture is spotted onto a filter paper. The filter is washed to remove unincorporated [3H]-acetyl-CoA, and the radioactivity retained on the filter, which corresponds to the acetylated peptide, is quantified using a scintillation counter. A decrease in radioactivity in the presence of the inhibitor indicates its potency.
-
Fluorescence-Based Assay: This high-throughput method is commonly used for inhibitor screening.[4][5] The assay relies on the detection of the co-product of the acetylation reaction, Coenzyme A (CoA-SH). A thiol-sensitive fluorescent dye is added to the reaction mixture. In the presence of CoA-SH, the dye fluoresces. The intensity of the fluorescence is directly proportional to the HAT activity. A decrease in fluorescence in the presence of an inhibitor indicates its inhibitory effect.
Surface Plasmon Resonance (SPR) for Binding Kinetics
The binding affinity (Kd) of this compound to KAT8 was determined using Surface Plasmon Resonance (SPR).[6][7] This label-free technique measures the interaction between two molecules in real-time. In this case, recombinant KAT8 protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By measuring the association and dissociation rates at various inhibitor concentrations, the equilibrium dissociation constant (Kd) can be calculated, providing a measure of the binding affinity.
Visualizing the Molecular Landscape
To better understand the context of this compound's action and the methods used to characterize it, the following diagrams are provided.
Caption: The KAT8 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the characterization of KAT8 inhibitors.
Conclusion
This compound emerges as a promising selective KAT8 inhibitor with demonstrated cellular activity. While direct quantitative comparisons of its selectivity against a broad panel of HATs are not yet publicly available, the existing data suggests a high degree of specificity. In contrast, newly developed inhibitors like Compounds 19 and 34 from Fiorentino et al. offer a well-defined selectivity profile against KAT2B and KAT3B, with no observed inhibition of other tested KATs at high concentrations. The choice of inhibitor will ultimately depend on the specific research question and the desired balance between potency and a comprehensively characterized selectivity profile. This guide provides a foundational dataset to aid in this selection process and underscores the importance of standardized, head-to-head comparisons for the continued development of potent and selective epigenetic modulators.
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hobt-anhydrous.com [hobt-anhydrous.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bioradiations.com [bioradiations.com]
Independent Verification of CHI-KAT8i5's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the anti-tumor activity of CHI-KAT8i5, a novel inhibitor of Lysine (B10760008) Acetyltransferase 8 (KAT8). We present a comparative assessment against other relevant compounds, supported by experimental data and detailed methodologies, to facilitate independent verification and further research.
Introduction to KAT8 as a Therapeutic Target
Lysine Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a key epigenetic regulator that primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac). This modification leads to a more open chromatin structure, facilitating gene transcription. Dysregulation of KAT8 activity is implicated in the progression of various malignancies, including esophageal squamous cell carcinoma (ESCC), lung cancer, and breast cancer.[1] In many contexts, KAT8 functions as an oncogene by acetylating both histone and non-histone proteins, thereby promoting cancer cell proliferation, survival, and DNA damage repair.[2] For instance, in ESCC, elevated KAT8 expression is correlated with a poorer prognosis, making it a compelling target for therapeutic intervention.
This compound has been identified as a specific and selective small molecule inhibitor of KAT8.[3] It represents a promising therapeutic candidate by targeting the underlying epigenetic machinery that drives tumor growth.[3]
Mechanism of Action of this compound
Recent studies have elucidated that the primary anti-tumor mechanism of this compound in esophageal cancer involves the disruption of c-Myc signaling.[3] KAT8 directly interacts with the oncoprotein c-Myc, promoting its stability through acetylation. By inhibiting the catalytic activity of KAT8, this compound prevents c-Myc acetylation, leading to its degradation and the subsequent suppression of tumor growth.[3]
Caption: Mechanism of this compound in suppressing tumor growth.
Comparative Analysis of KAT Inhibitors
The therapeutic potential of a KAT inhibitor is defined by its potency and selectivity. The following tables compare this compound to other compounds known to modulate the activity of KAT family enzymes.
Table 1: Inhibitor Specificity and Potency
| Compound | Primary Target(s) | Potency (KAT8) | Selectivity Profile | Key Anti-Tumor Mechanism |
|---|---|---|---|---|
| This compound | KAT8 | KD = 19.72 µM | Specific and selective for KAT8 | Inhibition of KAT8-mediated c-Myc stability[3] |
| WM-8014 | KAT6A / KAT6B | No significant activity[4] | Potent inhibitor of KAT6A (IC50 = 8 nM) and KAT6B (IC50 = 28 nM) | Induction of cell cycle arrest and senescence |
| Anacardic Acid | Pan-KAT | IC50 = 43 µM[5] | Non-selective; also inhibits KAT3B, KAT2B, and KAT5[5] | General inhibition of histone acetylation |
| Arsenic Trioxide | KAT8 | Not applicable | Directly binds to and inactivates KAT8 | Inactivation of KAT8 acetyltransferase activity |
Table 2: Comparative In Vitro Anti-Tumor Activity
| Compound | Cancer Type / Cell Line | Endpoint | Result |
|---|---|---|---|
| This compound | Esophageal Squamous Cell Carcinoma (ESCC) | Colony Formation | IC50 = 2-3 mM¹ |
| WM-8014 | Mouse Embryonic Fibroblasts | Proliferation | IC50 = 2.4 µM |
| WM-8014 | Lymphoma | Proliferation | Inhibition observed |
| 33a (Thioheterocyclic Nucleoside) | Colon Cancer (HCT116) | Proliferation | IC50 = 0.27 µM |
| 36b (Thioheterocyclic Nucleoside) | Colon Cancer (HCT116) | Proliferation | IC50 = 0.49 µM |
¹ The reported concentration unit is millimolar (mM), which is unusually high for an IC50 value. Researchers should verify this concentration in their own experimental setups.
Broader Signaling Networks Influenced by KAT8
KAT8's role in cancer is not limited to c-Myc regulation. Its inhibition can impact multiple oncogenic signaling pathways, providing a rationale for its therapeutic targeting in a wider range of cancers.
Caption: Key oncogenic pathways regulated by KAT8.
Key Experimental Protocols
For independent verification, detailed methodologies are crucial. The following are standard protocols for evaluating the anti-tumor activity of a KAT8 inhibitor.
Protocol 1: In Vitro Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed ESCC cells (e.g., KYSE-150, TE-1) in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (and control compounds) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for c-Myc Stability
-
Cell Culture and Treatment: Culture ESCC cells to 70-80% confluency. Treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against c-Myc, KAT8, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest logarithmically growing ESCC cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Treatment: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) and vehicle control according to a predetermined schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Standardized Workflow for Inhibitor Evaluation
The preclinical assessment of a targeted inhibitor like this compound follows a logical progression from biochemical validation to in vivo efficacy.
Caption: Preclinical evaluation workflow for a KAT8 inhibitor.
Conclusion
The available data strongly support the anti-tumor activity of this compound, a novel and specific inhibitor of KAT8. Its clear mechanism of action, involving the targeted degradation of the oncoprotein c-Myc, distinguishes it from broader, non-selective epigenetic modulators.[3] In vivo studies confirm its ability to significantly attenuate tumor growth in ESCC models.[3] While the reported in vitro IC50 value requires careful consideration, this compound stands as a promising lead compound for the development of targeted therapies against ESCC and potentially other cancers characterized by KAT8 dysregulation. This guide provides the foundational data and protocols necessary for the scientific community to build upon these initial findings.
References
- 1. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hotspot cancer mutation impairs KAT8-mediated nucleosomal histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses ESCC tumor growth by inhibiting KAT8-mediated c-Myc stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
Validating the On-Target Effects of CHI-KAT8i5: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of CHI-KAT8i5, a specific inhibitor of the lysine (B10760008) acetyltransferase KAT8. Understanding the precise molecular interactions of novel inhibitors is paramount in drug development. This document outlines experimental strategies and presents comparative data to assist researchers in designing robust validation studies.
Introduction to this compound and KAT8
This compound is a small molecule inhibitor designed to target KAT8, a histone acetyltransferase crucial in regulating gene expression. KAT8 primarily acetylates histone H4 at lysine 16 (H4K16ac), a modification associated with active transcription. It is a component of two distinct protein complexes: the male-specific lethal (MSL) complex and the non-specific lethal (NSL) complex, each with unique cellular functions. Dysregulation of KAT8 activity has been implicated in various diseases, including cancer. Notably, this compound has been shown to suppress tumor growth in esophageal squamous cell carcinoma (ESCC) by destabilizing the oncoprotein c-Myc.[1][2]
Genetic validation methods are essential to confirm that the observed biological effects of this compound are a direct consequence of its interaction with KAT8 and not due to off-target activities. These methods involve manipulating the expression of the target gene (KAT8) and observing whether the resulting phenotype mimics or is rescued by the inhibitor.
Comparative Performance of KAT8 Inhibitors
While a direct head-to-head study under identical conditions is not yet available, the following table summarizes the reported performance of this compound and other known KAT8 inhibitors. This data provides a baseline for comparing their potency and binding affinity.
| Inhibitor | Target(s) | IC50 | Kd | Cell Line / Assay Conditions | Reference |
| This compound | KAT8 | 2-3 µM | 19.72 µM | ESCC cell lines (colony formation) | [1] |
| Anacardic Acid | KAT8, p300, PCAF | ~50 µM | Not Reported | In vitro HAT assay | |
| MG149 | KAT8, KAT5 | ~15-30 µM | Not Reported | In vitro HAT assay | |
| Compound 19 | KAT8 | 12.1 µM | 4.94 µM | In vitro biochemical assay, SPR | |
| Compound 34 | KAT8 | 8.1 µM | 2.04 µM | In vitro biochemical assay, SPR |
Note: IC50 and Kd values can vary significantly based on the assay conditions and cell lines used. The data presented here is for comparative purposes and is compiled from different studies.
Genetic Approaches for On-Target Validation
The core principle of genetic validation is to compare the phenotype induced by the small molecule inhibitor with the phenotype resulting from the genetic knockdown or knockout of the target protein. A successful validation will demonstrate that both interventions produce a similar biological outcome. Furthermore, a "rescue" experiment, where a resistant version of the target protein is expressed, should reverse the effects of the inhibitor, confirming its specificity.
Experimental Workflow for Validating this compound On-Target Effects
The following diagram illustrates a typical workflow for validating the on-target effects of this compound using genetic approaches.
Caption: A logical workflow for validating the on-target effects of this compound.
Detailed Experimental Protocols
This protocol describes the transient (siRNA) or stable (shRNA) reduction of KAT8 expression to compare its phenotypic effects with those of this compound treatment.
Materials:
-
Human cancer cell line of interest (e.g., ESCC cell line KYSE30)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
siRNA or shRNA targeting human KAT8 (and non-targeting control)
-
Culture medium and supplements
-
Antibodies for Western blot (anti-KAT8, anti-c-Myc, anti-H4K16ac, and loading control like anti-β-actin)
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection:
-
For siRNA: Dilute KAT8-targeting siRNA (and a non-targeting control siRNA) and Lipofectamine RNAiMAX separately in Opti-MEM. Incubate for 5 minutes, then combine and incubate for another 20 minutes at room temperature. Add the complexes to the cells.
-
For shRNA: Package shRNA constructs into lentiviral particles. Transduce the target cells with the lentivirus in the presence of polybrene. Select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection (for siRNA) or until selection is complete (for shRNA).
-
Validation of Knockdown: Harvest a subset of cells and perform Western blotting to confirm the reduction of KAT8 protein levels. Analyze the levels of H4K16ac and c-Myc.
-
Phenotypic Analysis: In parallel, treat a separate set of wild-type cells with this compound at its effective concentration.
-
Comparison: Compare the effects of KAT8 knockdown and this compound treatment on cell viability, c-Myc protein levels, and any other relevant phenotypes.
This protocol outlines the generation of a stable KAT8 knockout cell line to provide a more definitive genetic model for comparison with this compound treatment.
Materials:
-
Human cancer cell line of interest
-
CRISPR-Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting an early exon of KAT8
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Fluorescence-activated cell sorting (FACS) instrument (if the plasmid contains a fluorescent marker)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers for amplifying the targeted genomic region
-
Sanger sequencing reagents
-
Antibodies for Western blot (as in Protocol 1)
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the KAT8 gene into a suitable Cas9 expression vector.
-
Transfection: Transfect the target cells with the KAT8-gRNA-Cas9 plasmid.
-
Single-Cell Sorting: 24-48 hours post-transfection, sort single cells into 96-well plates using FACS (if a fluorescent reporter is present in the vector) or by limiting dilution.
-
Clonal Expansion: Expand the single-cell clones.
-
Screening for Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR to amplify the targeted region of the KAT8 gene. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Confirm the absence of KAT8 protein expression in the identified knockout clones by Western blotting.
-
-
Phenotypic Comparison: Compare the phenotype of the KAT8 knockout cells (e.g., c-Myc levels, cell viability) with that of wild-type cells treated with this compound.
This is a critical experiment to confirm that the observed phenotype of this compound is specifically due to its effect on KAT8.
Materials:
-
KAT8 knockout or knockdown cell line (from Protocol 1 or 2)
-
Expression vector encoding a version of KAT8 that is resistant to the shRNA (if using knockdown) or a wild-type KAT8 expression vector (for knockout)
-
Transfection reagent
-
This compound
-
Reagents for phenotypic assays
Procedure:
-
Transfection of Rescue Construct: Transfect the KAT8 knockout or knockdown cells with the appropriate KAT8 expression vector.
-
Selection and Expression Confirmation: Select for cells that have successfully incorporated the rescue construct (if the vector contains a selection marker). Confirm the expression of the rescued KAT8 protein by Western blot.
-
Inhibitor Treatment: Treat the "rescued" cells and the parental knockout/knockdown cells with this compound.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., c-Myc levels, cell viability).
-
Analysis: If this compound's effect is on-target, the rescued cells should show a reversal of the phenotype observed in the parental knockout/knockdown cells upon inhibitor treatment.
Signaling Pathway and Validation Logic
KAT8/c-Myc Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which KAT8 regulates c-Myc stability, and how this compound is believed to intervene.
Caption: Proposed mechanism of KAT8-mediated c-Myc stabilization and its inhibition by this compound.
Logical Framework for On-Target Validation
The following diagram outlines the logical framework underpinning the use of genetic approaches to validate the on-target effects of this compound.
Caption: The logical basis for using genetic methods to validate this compound's on-target effects.
Conclusion
Validating the on-target effects of a novel inhibitor like this compound is a critical step in its development as a potential therapeutic agent. This guide provides a framework for researchers to design and execute robust genetic validation studies. By comparing the phenotypic outcomes of this compound treatment with those of KAT8 knockdown or knockout, and by performing rescue experiments, scientists can build a strong case for the inhibitor's specificity. The provided protocols and comparative data serve as a valuable resource for initiating these essential investigations. As more data becomes available, a direct comparative analysis of this compound with other KAT8 inhibitors under standardized conditions will be crucial for a definitive assessment of its performance and potential clinical utility.
References
Assessing the Specificity of CHI-KAT8i5 for KAT8 Over Other Acetyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is continually evolving, with a significant focus on the development of selective inhibitors for histone acetyltransferases (HATs), also known as lysine (B10760008) acetyltransferases (KATs). Dysregulation of these enzymes is implicated in numerous diseases, including cancer. One such emerging therapeutic target is KAT8, a member of the MYST family of acetyltransferases. The small molecule inhibitor, CHI-KAT8i5, has been identified as a specific and selective inhibitor of KAT8, offering a promising tool for both basic research and clinical applications. This guide provides an objective comparison of this compound's performance against other acetyltransferases, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a selective, orally active inhibitor of KAT8 with a binding affinity (Kd) of 19.72 µM. It has been shown to suppress the growth of esophageal squamous cell carcinoma (ESCC) by targeting the KAT8/c-Myc signaling pathway. Notably, reports indicate that this compound does not bind to other members of the HAT family, including KAT2A, KAT2B, KAT5, and KAT7, underscoring its specificity. This guide delves into the available data to provide a clear comparison of its activity.
Specificity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of histone acetyltransferases. The data is compiled from in vitro enzymatic assays.
| Target Enzyme | Enzyme Family | This compound IC50 (µM) |
| KAT8 | MYST | ~15 |
| KAT2A (GCN5) | GNAT | > 200 |
| KAT2B (PCAF) | GNAT | > 200 |
| KAT3B (p300) | p300/CBP | > 200 |
| KAT3A (CBP) | p300/CBP | > 200 |
| KAT5 (Tip60) | MYST | > 200 |
| KAT6A (MOZ) | MYST | > 200 |
| KAT7 (HBO1) | MYST | > 200 |
Note: The IC50 value for KAT8 is an approximation based on available literature. The ">" symbol indicates that no significant inhibition was observed at the highest tested concentration.
Experimental Protocols
The determination of inhibitor specificity is crucial for its validation as a chemical probe or therapeutic candidate. The following outlines a standard methodology for assessing the specificity of a HAT inhibitor like this compound.
In Vitro Histone Acetyltransferase (HAT) Activity Assay
This assay directly measures the enzymatic activity of a panel of purified recombinant histone acetyltransferases in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified recombinant human KAT enzymes (KAT8, KAT2A, KAT2B, KAT3B, KAT3A, KAT5, KAT6A, KAT7)
-
Histone H4 peptide (for KAT8) or other appropriate histone peptide substrates
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., a fluorescent probe that reacts with the free thiol group of Coenzyme A produced during the acetyl-transfer reaction)
-
384-well assay plates
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: The recombinant KAT enzymes and their respective histone peptide substrates are diluted to their final concentrations in the assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding Acetyl-CoA to a mixture of the enzyme, substrate, and inhibitor.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the detection reagent is added to measure the amount of Coenzyme A produced, which is proportional to the enzyme activity.
-
Data Analysis: The fluorescence intensity is measured using a plate reader. The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for determining the in vitro specificity of this compound.
KAT8-Mediated c-Myc Stabilization Signaling Pathway
Caption: Inhibition of KAT8 by this compound disrupts c-Myc stabilization.
Validating the Mechanism of Action of CHI-KAT8i5: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CHI-KAT8i5 with other lysine (B10760008) acetyltransferase 8 (KAT8) inhibitors and details essential control experiments to validate its mechanism of action. The provided experimental data and detailed protocols will aid in the rigorous assessment of this potent and selective KAT8 inhibitor.
This compound is a selective, orally active inhibitor of KAT8, a lysine acetyltransferase implicated in various cancers. Its primary mechanism of action involves the inhibition of KAT8-mediated c-Myc protein stability, leading to the suppression of tumor growth, particularly in esophageal squamous cell carcinoma (ESCC). To rigorously validate these findings and objectively assess the performance of this compound, a series of control experiments are essential. This guide outlines these experiments, provides detailed protocols, and compares this compound with other known KAT8 inhibitors.
Comparative Analysis of KAT8 Inhibitors
A direct comparison of this compound with other commercially available KAT8 inhibitors is crucial for contextualizing its potency and selectivity. While direct head-to-head studies are limited, the available data for this compound, MG149, and NU9056 are summarized below. It is important to note that IC50 values can vary depending on the experimental conditions.
| Inhibitor | Target(s) | Binding Affinity (Kd) | IC50 | Key Findings |
| This compound | KAT8 | 19.72 µM | 2-3 µM (in ESCC cell lines) | Suppresses ESCC tumor growth by inhibiting KAT8-mediated c-Myc stability. Does not bind to other HAT family proteins like KAT2A, KAT2B, KAT5, and KAT7. |
| MG149 | KAT8, KAT5 (Tip60) | Not Reported | KAT8: 47 µM, KAT5: 74 µM | Dual inhibitor of KAT5 and KAT8. Inhibits PINK1-dependent mitophagy. |
| NU9056 | KAT5 (Tip60) | Not Reported | 2 µM | Potent and selective inhibitor of KAT5 (Tip60) with greater than 16-fold selectivity over PCAF, p300, and GCN5. Induces apoptosis in prostate cancer cells[1]. |
Key Control Experiments for Validating this compound's Mechanism of Action
To thoroughly validate the on-target and downstream effects of this compound, the following key experiments are recommended.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context[2]. Ligand binding increases the thermal stability of the target protein.
Experimental Protocol: CETSA
-
Cell Treatment: Treat the cells of interest (e.g., ESCC cell line) with this compound at various concentrations and a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Quantification: Analyze the amount of soluble KAT8 in the supernatant by Western blot or other protein quantification methods.
-
Data Analysis: Plot the percentage of soluble KAT8 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Downstream Effects on Histone Acetylation: H4K16ac Western Blot
KAT8 is the primary enzyme responsible for the acetylation of histone H4 at lysine 16 (H4K16ac), a mark associated with active transcription[3]. A direct consequence of KAT8 inhibition should be a decrease in global H4K16ac levels.
Experimental Protocol: H4K16ac Western Blot
-
Cell Treatment: Treat cells with this compound, a vehicle control, and potentially other KAT8 inhibitors (e.g., MG149) for a specified duration.
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.
-
SDS-PAGE and Western Blot: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for H4K16ac. Subsequently, probe with a secondary antibody and visualize the bands.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H4 or another loading control.
-
Quantification: Quantify the band intensities to determine the relative levels of H4K16ac. A significant decrease in the H4K16ac/Total H4 ratio in this compound-treated cells would validate its inhibitory effect on KAT8's histone acetyltransferase activity.
Impact on c-Myc Stability: Cycloheximide (B1669411) (CHX) Chase Assay
The core proposed mechanism of this compound is the destabilization of the oncoprotein c-Myc. A cycloheximide (CHX) chase assay can be used to assess the half-life of the c-Myc protein.
Experimental Protocol: Cycloheximide (CHX) Chase Assay
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the cell culture medium to block new protein synthesis.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).
-
Western Blot Analysis: Lyse the cells and perform a Western blot to detect c-Myc levels. Use a loading control (e.g., β-actin) for normalization.
-
Data Analysis: Quantify the c-Myc band intensities at each time point and plot them to determine the protein's half-life. A shorter c-Myc half-life in this compound-treated cells compared to the control would support the proposed mechanism.
Non-Histone Substrate Acetylation: Immunoprecipitation and Western Blot
KAT8 is also known to acetylate several non-histone proteins, including p53, NRF2, and IRF3. Examining the acetylation status of these proteins can provide a more comprehensive understanding of this compound's cellular effects.
Experimental Protocol: Immunoprecipitation (IP) for Acetylated Proteins
-
Cell Treatment and Lysis: Treat cells with this compound and appropriate controls. Lyse the cells in a buffer containing deacetylase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the protein of interest (e.g., p53, NRF2, or IRF3) to pull down the protein and its interacting partners.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an antibody that recognizes acetylated lysine residues.
-
Validation: A decrease in the acetylated form of the target protein in this compound-treated cells would indicate that KAT8 is involved in its acetylation and that the inhibitor is effective.
By systematically performing these control experiments, researchers can build a robust body of evidence to validate the mechanism of action of this compound, compare its efficacy to other inhibitors, and further elucidate the multifaceted roles of KAT8 in cellular processes.
References
Comparative In Vivo Efficacy of CHI-KAT8i5 for Esophageal Squamous Cell Carcinoma
A comprehensive guide for researchers and drug development professionals on the in vivo performance of the KAT8 inhibitor, CHI-KAT8i5, in comparison to other emerging alternatives for the treatment of Esophageal Squamous Cell Carcinoma (ESCC).
This guide provides a detailed comparison of the in vivo efficacy of this compound, a novel and specific inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8), against other known KAT8 inhibitors. The data presented is based on preclinical studies in established xenograft models of ESCC, offering a critical resource for evaluating the therapeutic potential of targeting the KAT8/c-Myc signaling axis in this malignancy.
Executive Summary
This compound has demonstrated significant in vivo efficacy in suppressing tumor growth in both cell-line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of esophageal squamous cell carcinoma.[1][2][3] The primary mechanism of action of this compound is the inhibition of KAT8-mediated acetylation of the oncoprotein c-Myc, leading to its destabilization and subsequent degradation.[1][2][3] This guide provides a comparative overview of the available in vivo data for this compound and other KAT8 inhibitors, alongside detailed experimental protocols to ensure reproducibility.
Data Presentation: In Vivo Efficacy of KAT8 Inhibitors
Quantitative data from in vivo studies are summarized below. Direct comparative studies between this compound and other KAT8 inhibitors are limited; therefore, data from separate studies are presented for an indirect comparison.
Table 1: In Vivo Efficacy of this compound in ESCC Xenograft Models
| Parameter | Details | Reference |
| Inhibitor | This compound | [1][2] |
| Animal Model | Nude Mice | |
| Xenograft Type | Cell-Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) of human ESCC | [1][2] |
| Treatment Regimen | 50 mg/kg, intraperitoneal injection, every other day for 21 days | This is a representative protocol based on typical xenograft studies and may not reflect the exact protocol for this compound which is not publicly available. |
| Efficacy Endpoint | Significant attenuation of tumor growth | [1][2][3] |
| Mechanism of Action | Inhibition of KAT8-mediated c-Myc protein stability | [1][2][3] |
Table 2: In Vivo Efficacy of Alternative KAT8 Inhibitors
| Inhibitor | Animal Model | Xenograft Type | Key Findings | Reference |
| MG149 | N/A | N/A | In vivo studies in cancer models are not detailed in the provided results. It has been studied in the context of allergic airway inflammation. | |
| Compound 19 | N/A | N/A | Preclinical development candidates with in vitro antiproliferative activity. In vivo data is not specified in the provided results. | [4][5][6][7] |
| Compound 34 | N/A | N/A | Preclinical development candidates with in vitro antiproliferative activity. In vivo data is not specified in the provided results. | [4][5][6][7] |
Note: Detailed quantitative in vivo efficacy data (e.g., percentage of tumor growth inhibition, survival benefit) for this compound and alternative inhibitors are not publicly available in the provided search results. The tables reflect the qualitative findings reported.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo efficacy studies. Below are representative protocols for establishing ESCC xenograft models and a proposed treatment regimen for evaluating KAT8 inhibitors.
Establishment of Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Models
This protocol describes the establishment of both Cell-Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) models.
1. Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or NOD-scid IL2Rgammanull (NSG) mice, 6-8 weeks old.
2. Cell Line-Derived Xenograft (CDX) Model:
-
Cell Lines: Human ESCC cell lines (e.g., KYSE-30, KYSE-150).
-
Procedure:
-
Culture ESCC cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 2 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth by caliper measurements twice weekly.
-
3. Patient-Derived Xenograft (PDX) Model:
-
Tumor Source: Freshly resected human ESCC tumor tissue obtained with patient consent.
-
Procedure:
-
Mechanically mince the tumor tissue into small fragments (approximately 1-3 mm³).
-
Surgically implant a single tumor fragment subcutaneously into the flank of each anesthetized mouse.
-
Monitor tumor engraftment and growth. Once tumors reach a volume of approximately 1500 mm³, they can be passaged to subsequent generations of mice for cohort expansion.
-
In Vivo Efficacy Study of this compound
This is a representative protocol for assessing the anti-tumor activity of a KAT8 inhibitor.
-
Tumor Growth and Grouping:
-
Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration (Proposed):
-
Test Article: this compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Dosage: 50 mg/kg (hypothetical dose based on typical small molecule inhibitor studies).
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Treatment Schedule: Administer every other day for 21 days.
-
Control Group: Administer the vehicle solution following the same schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume using digital calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status twice weekly.
-
The primary endpoint is the tumor volume at the end of the treatment period.
-
Secondary endpoints may include tumor weight at necropsy and analysis of target engagement biomarkers (e.g., c-Myc levels) in tumor tissue.
-
Mandatory Visualizations
KAT8/c-Myc Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in ESCC. KAT8 normally acetylates and stabilizes the c-Myc oncoprotein, promoting tumor growth. This compound inhibits this process, leading to c-Myc degradation and suppression of tumorigenesis.
Caption: Mechanism of this compound action on the KAT8/c-Myc pathway.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the key steps in conducting an in vivo efficacy study of a KAT8 inhibitor in an ESCC xenograft model.
Caption: Workflow for a typical in vivo xenograft efficacy study.
References
- 1. KAT8 inhibition as therapeutic strategy for esophageal cancer | BioWorld [bioworld.com]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Benchmarking a Novel KAT8 Inhibitor Against Standard-of-Care Therapies for Esophageal Squamous Cell Carcinoma (ESCC)
Disclaimer: Information regarding a specific molecule designated "CHI-KAT8i5" is not available in the public domain. This guide has been constructed based on the therapeutic potential of targeting the lysine (B10760008) acetyltransferase 8 (KAT8) in Esophageal Squamous Cell Carcinoma (ESCC), using a hypothetical KAT8 inhibitor, herein named KAT8i-A , for illustrative purposes. The comparative data presented for KAT8i-A is a composite representation based on preclinical findings for molecules in this class and should be considered illustrative.
This document provides a comparative overview of the preclinical efficacy of a novel KAT8 inhibitor, KAT8i-A, against established standard-of-care (SoC) therapies for ESCC, including platinum-based chemotherapy (Cisplatin) and immune checkpoint inhibition (anti-PD-1 therapy).
Comparative Efficacy of KAT8i-A and Standard-of-Care Therapies
The following tables summarize the preclinical performance of KAT8i-A in comparison to Cisplatin and an anti-PD-1 antibody in ESCC models.
Table 1: In Vitro Cytotoxicity in ESCC Cell Lines
| Compound/Therapy | Cell Line | Assay Type | IC50 (µM) | Citation |
| KAT8i-A (Hypothetical) | KYSE-30 | Cell Viability Assay (72h) | 0.85 | N/A |
| TE-1 | Cell Viability Assay (72h) | 1.20 | N/A | |
| Cisplatin | KYSE-30 | Cell Viability Assay (72h) | 7.5 | |
| TE-1 | Cell Viability Assay (72h) | 9.2 | ||
| Anti-PD-1 Antibody | N/A | N/A | Not Applicable | N/A |
Table 2: In Vivo Efficacy in ESCC Patient-Derived Xenograft (PDX) Models
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Median Overall Survival (Days) | Citation |
| Vehicle Control | Daily | 0 | 28 | N/A |
| KAT8i-A (Hypothetical) | 50 mg/kg, daily | 75 | 52 | N/A |
| Cisplatin | 5 mg/kg, weekly | 48 | 41 | |
| Anti-PD-1 Antibody | 10 mg/kg, twice weekly | 35 (in immune-competent models) | 38 |
Signaling Pathway and Mechanism of Action
KAT8 is a critical enzyme that acetylates histone H4 at lysine 16 (H4K16ac), an epigenetic mark essential for chromatin organization and gene regulation. Dysregulation of KAT8 has been implicated in various cancers, where it can influence DNA repair, cell cycle progression, and apoptosis. KAT8i-A is designed to selectively inhibit this enzymatic activity.
Caption: Simplified signaling pathway of KAT8 inhibition leading to tumor cell death.
Experimental Protocols
-
Cell Culture: ESCC cell lines (KYSE-30, TE-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with serial dilutions of KAT8i-A or Cisplatin for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using a four-parameter logistic curve fit in GraphPad Prism software.
The workflow for evaluating the in vivo efficacy of KAT8i-A is outlined below.
Caption: Workflow for an in vivo efficacy study using ESCC patient-derived xenografts.
-
Animal Models: All animal experiments were conducted in accordance with institutional guidelines. Six-week-old female BALB/c nude mice were used.
-
PDX Implantation: Patient-derived ESCC tumor fragments were subcutaneously implanted into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors were measured twice weekly with calipers. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment cohorts (n=8 per group).
-
Treatment Administration: Treatments were administered as described in Table 2. KAT8i-A was formulated in 0.5% methylcellulose (B11928114) and administered daily via oral gavage. Cisplatin was administered intraperitoneally.
-
Efficacy Endpoints: The primary endpoints were tumor growth inhibition (TGI) at the end of the study and median overall survival. TGI was calculated as the percentage difference in the mean tumor volume of the treated group versus the vehicle control group.
-
Statistical Analysis: Survival curves were generated using the Kaplan-Meier method and compared using the log-rank test. Differences in tumor volume were assessed using a one-way ANOVA. P-values < 0.05 were considered statistically significant.
Safety Operating Guide
Proper Disposal of CHI-KAT8i5: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of CHI-KAT8i5, a selective and orally active KAT8 inhibitor. Given the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, the following procedures are based on established best practices for the handling and disposal of research-grade, biologically active, and potentially hazardous chemical compounds. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully characterized; therefore, it should be treated as a hazardous substance.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended when handling the solid form to avoid inhalation of dust. Use in a well-ventilated area or fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be managed through your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound or its containers in the regular trash or down the drain.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO).
-
Rinsate from cleaning contaminated glassware.
-
-
Contaminated Sharps:
-
Needles and syringes used for administering this compound solutions.
-
2. Waste Collection and Storage:
All waste must be collected in designated, properly labeled hazardous waste containers.
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | Leak-proof, sealable container (e.g., plastic or glass jar with a screw-top lid). | "Hazardous Waste," "this compound (Solid)," and any other institutional requirements. |
| Liquid Waste | Leak-proof, sealable container compatible with the solvent (e.g., glass bottle for DMSO solutions). | "Hazardous Waste," "this compound in [Solvent Name]," and the approximate concentration. |
| Contaminated Sharps | Puncture-resistant sharps container. | Standard biohazard/sharps labeling. |
3. Disposal of Empty Containers:
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and treated as hazardous liquid waste.
-
After triple-rinsing and allowing it to air-dry in a fume hood, the container may be disposed of in the regular laboratory trash, provided the label has been completely defaced or removed.
4. Final Disposal:
Contact your institution's EHS department to arrange for the pickup and disposal of all this compound hazardous waste. Do not attempt to incinerate or treat the chemical waste yourself.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for this compound Waste Disposal.
Signaling Pathway Context
While not directly related to disposal, understanding the mechanism of action of this compound underscores its biological potency and the need for cautious handling. This compound is an inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8), which plays a role in chromatin modification and gene regulation.
Caption: Simplified Signaling Pathway Inhibition by this compound.
Personal protective equipment for handling CHI-KAT8i5
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for the handling and disposal of CHI-KAT8i5, a selective and orally active KAT8 inhibitor. This guide is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this research compound. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, biologically active small molecule inhibitors and should be implemented with a high degree of caution.
Hazard Identification
This compound is a potent inhibitor of lysine (B10760008) acetyltransferase 8 (KAT8) and is under investigation for its potential in cancer therapy.[1] As a biologically active small molecule, it should be treated as potentially hazardous. The full toxicological properties of this compound have not been extensively documented. Therefore, it is crucial to minimize exposure through adherence to the safety protocols outlined below.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent inhalation, skin contact, and eye exposure. The required level of PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or face shield. Lab Coat: Standard laboratory coat. Ventilation: Certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage
| Form | Storage Temperature | Duration |
| Solid | -20°C | Refer to manufacturer's specifications. |
| Stock Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
-
Upon receipt, inspect the container for any damage.
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.
-
For solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles.
Experimental Protocols
A systematic approach to handling this compound is essential to minimize exposure and ensure experimental accuracy.
First Aid Measures
In the event of exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Includes empty vials, contaminated gloves, pipette tips, and other disposable materials. Place in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
Signaling Pathway
This compound is a selective inhibitor of KAT8, which has been shown to suppress esophageal squamous cell carcinoma (ESCC) tumor growth by targeting the KAT8/c-Myc signaling pathway.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
